2,2-Dimethyl-1,2-dihydroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-1H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-11(2)8-7-9-5-3-4-6-10(9)12-11/h3-8,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSUYSBONRNZRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=CC=CC=C2N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498243 | |
| Record name | 2,2-Dimethyl-1,2-dihydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14465-61-3 | |
| Record name | 2,2-Dimethyl-1,2-dihydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 2,2-Dimethyl-1,2-dihydroquinoline: A Technical Guide
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2-Dimethyl-1,2-dihydroquinoline, a heterocyclic compound of interest to researchers in organic synthesis and drug development. The guide details common synthetic methodologies, extensive characterization data, and experimental protocols. It is important to note that in scientific literature, the synthesis of this compound via the reaction of aniline and acetone is often associated with the concurrent or primary formation of its 4-methyl substituted analogue, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), a widely used antioxidant. This guide will focus on the synthesis pathways that can yield the title compound and will clearly differentiate when the data pertains to the closely related TMQ.
Synthesis of this compound
The most prevalent method for synthesizing the 1,2-dihydroquinoline core involves the acid-catalyzed condensation reaction between anilines and acetone or related carbonyl compounds. This reaction can proceed through various intermediates and is influenced by the choice of catalyst and reaction conditions.
General Reaction Pathway: Aniline and Acetone Condensation
The reaction of aniline with acetone in the presence of an acid catalyst is a complex process that can lead to a mixture of products, including 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ). The formation of this compound is also reported, often as a component of the product mixture. The reaction mechanism generally involves the formation of a Schiff base, followed by cyclization.
Catalytic Systems
A variety of catalysts have been employed to facilitate this condensation, each with its own advantages in terms of yield, selectivity, and reaction conditions.
-
Brønsted Acids: Traditional acid catalysts such as hydrochloric acid (HCl) have been used.[1]
-
Lewis Acids: Boron trifluoride (BF₃) and its complexes, as well as aluminum bromide (AlBr₃), are effective catalysts for this reaction.[1][2] A combination of hydrogen fluoride and boron trifluoride has been shown to enhance the yield of the monomeric dihydroquinoline.[1]
-
Heterogeneous Catalysts: To overcome issues with corrosion and catalyst separation associated with homogeneous acids, solid acid catalysts have been investigated. These include zeolites (specifically micro-meso-macroporous zeolite H-Y-MMM) and metal-modified 12-tungstophosphoric acid supported on γ-Al₂O₃.[2][3]
-
Metal Triflates: Scandium triflate (Sc(OTf)₃) and Zinc triflate (Zn(OTf)₂) have been used, sometimes under microwave irradiation or solvent-free conditions, to promote the reaction.[2]
Summary of Synthetic Methods
The following table summarizes various reported methods for the synthesis of dihydroquinolines from aniline and acetone.
| Catalyst System | Reactants | Reaction Conditions | Yield | Reference |
| Hydrogen Fluoride & Boron Trifluoride | Aniline, Acetone | 80-150 °C | High monomer yield | [1] |
| BF₃/Aniline Complex | Aniline, Acetone | 100-105 °C | 38.3% (based on aniline) | [1] |
| Zeolite H-Y-MMM | Aniline, Acetone | 60-230 °C, 6-23 hours | Not specified | [2] |
| Scandium Triflate (Sc(OTf)₃) | Aniline, Acetone | Room temp, microwave, 2-6 h | 65% | [2] |
| Zinc Triflate (Zn(OTf)₂) | Aniline, Acetone | Room temp, solvent-free, 22 h | 70-80% | [2] |
| MOF-199 | Anilines, Acetone | Mild, solvent-free | Excellent conversions | [4] |
Experimental Protocols
-
A mixture of aniline (1.5 moles) and a BF₃/aniline complex (8.3 g) is prepared in a suitable reaction vessel.
-
Acetone (871.2 g) is introduced into the mixture over a period of eight hours while maintaining the temperature at 100-105 °C.
-
After the addition is complete, the reaction mixture is held at the same temperature for an additional 30 minutes.
-
The reaction mixture is then cooled to room temperature.
-
The product is isolated and purified by vacuum distillation.
-
Aniline and acetone are mixed with a micro-meso-macroporous zeolite H-Y-MMM catalyst (5-20% by weight).
-
The reaction is carried out at a temperature between 60-230 °C for a period of 6-23 hours in a sealed reactor.
-
After the reaction is complete, the mixture is cooled, and the solid catalyst is separated by filtration.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography.
Characterization of this compound
The structural elucidation of this compound and its derivatives is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Data:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| N-H | ~3.5 - 5.5 | Broad singlet | Position can vary with solvent and concentration. |
| Aromatic-H | ~6.5 - 7.5 | Multiplet | Complex pattern due to protons on the benzene ring. |
| C3-H | ~5.0 - 5.5 | Doublet | |
| C4-H | ~5.5 - 6.0 | Doublet | |
| C2-CH₃ (gem-dimethyl) | ~1.2 - 1.5 | Singlet | Two singlets may be observed if magnetically non-equivalent. |
Note: The presence of a methyl group at the C4 position in TMQ would introduce an additional singlet in the upfield region.
Expected ¹³C NMR Spectral Data:
| Carbon | Expected Chemical Shift (ppm) |
| Aromatic Carbons | 115 - 145 |
| C2 | 50 - 60 |
| C3 | 120 - 130 |
| C4 | 125 - 135 |
| C2-CH₃ (gem-dimethyl) | 25 - 35 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3300 - 3500 | Medium |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C stretch (aromatic) | 1500 - 1600 | Strong |
| C-N stretch | 1250 - 1350 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. For this compound (C₁₁H₁₃N), the expected molecular weight is approximately 159.23 g/mol .
Experimental Protocol for Characterization
-
NMR Spectroscopy: A sample of the purified compound (~10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.
-
IR Spectroscopy: A small amount of the sample is analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids) using an FTIR spectrometer.
-
Mass Spectrometry: The sample is introduced into a mass spectrometer (e.g., via GC-MS or direct infusion) to obtain the mass spectrum.
Visualizations
Synthesis Pathway
Caption: General synthesis pathway of this compound.
Experimental Workflow
Caption: Typical experimental workflow for synthesis and characterization.
References
- 1. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]
- 2. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]
- 3. 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) For Research [benchchem.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of 2,2-Dimethyl-1,2-dihydroquinoline
Physical Properties
Quantitative physical data for 2,2-Dimethyl-1,2-dihydroquinoline is scarce. The following table summarizes the known physical properties of 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ), which is expected to have similar characteristics. TMQ is often used as a stabilizer in rubbers and plastics and typically exists as a complex mixture of oligomers.
| Property | Value |
| Molecular Formula | C₁₂H₁₅N |
| Molar Mass | 173.26 g/mol |
| Appearance | Yellowish to amber pellets, powder, or flakes |
| Melting Point | 72-94 °C |
| Boiling Point | >315 °C |
| Density | 1.08 g/cm³ |
| Solubility | Insoluble in water |
Chemical Properties and Reactivity
1,2-Dihydroquinolines are heterocyclic compounds that exhibit characteristic reactivity patterns. The nitrogen atom and the dihydro-pyridine ring are the primary sites of chemical reactions.
| Property | Description |
| Basicity | The nitrogen atom possesses a lone pair of electrons, rendering the molecule basic and capable of forming salts with acids. |
| Oxidation | 1,2-Dihydroquinolines can be oxidized to the corresponding quinoline. This can occur in the presence of oxidizing agents or through autoxidation, sometimes facilitated by light and air. |
| Reactivity with Electrophiles | The enamine-like character of the dihydro-pyridine ring makes it susceptible to attack by electrophiles. |
| Polymerization | In the case of TMQ, the monomer can undergo polymerization, leading to the formation of dimers, trimers, and higher oligomers. This is a key feature of its use as an antioxidant in industrial applications. |
Experimental Protocols
General Synthesis of 2,2-Disubstituted-1,2-dihydroquinolines
A common method for the synthesis of 2,2-disubstituted-1,2-dihydroquinolines is the acid-catalyzed reaction of an aniline with an appropriate ketone or aldehyde. The following is a generalized protocol for the synthesis of this compound from aniline and acetone.
Materials:
-
Aniline
-
Acetone
-
Acid catalyst (e.g., hydrochloric acid, iodine, or a Lewis acid)
-
Solvent (e.g., toluene or solvent-free)
-
Sodium bicarbonate solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Chromatography supplies (silica gel, solvents)
Procedure:
-
In a round-bottom flask, combine aniline and a molar excess of acetone.
-
If using a solvent, add toluene.
-
Slowly add the acid catalyst to the reaction mixture while stirring. The reaction can be exothermic.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by washing with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis of 2,2-Dimethyl-1,2-dihydroquinoline: A Technical Guide
Disclaimer: Extensive searches of scientific literature and spectral databases did not yield a complete set of experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) specifically for 2,2-Dimethyl-1,2-dihydroquinoline. Therefore, this guide presents the available spectroscopic data for the closely related and well-characterized compound, 2,2,4-Trimethyl-1,2-dihydroquinoline , as a representative example to illustrate the expected spectral features and analytical workflow.
This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the spectroscopic characterization of a dihydroquinoline derivative. The document details the methodologies for key spectroscopic experiments and presents the data in a structured format for clarity and comparative analysis.
Spectroscopic Data Summary for 2,2,4-Trimethyl-1,2-dihydroquinoline
The following tables summarize the key spectroscopic data obtained for 2,2,4-Trimethyl-1,2-dihydroquinoline.
Table 1: ¹H NMR Data of 2,2,4-Trimethyl-1,2-dihydroquinoline
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6.9 - 6.5 | m | 4H | Aromatic-H |
| 5.31 | s | 1H | Olefinic-H |
| 3.7 (br s) | s | 1H | N-H |
| 1.98 | s | 3H | C4-CH₃ |
| 1.25 | s | 6H | C2-(CH₃)₂ |
Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.
Table 2: ¹³C NMR Data of 2,2,4-Trimethyl-1,2-dihydroquinoline
| Chemical Shift (δ, ppm) | Assignment |
| 143.2 | C8a |
| 131.5 | C4 |
| 129.3 | C6 |
| 126.9 | C5 |
| 122.1 | C4a |
| 121.5 | C7 |
| 117.8 | C8 |
| 52.4 | C2 |
| 30.5 | C2-(CH₃)₂ |
| 18.2 | C4-CH₃ |
Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.
Table 3: Key IR Absorption Bands for 2,2,4-Trimethyl-1,2-dihydroquinoline
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380 | Medium | N-H Stretch |
| 3040 | Medium | Aromatic C-H Stretch |
| 2960, 2920, 2860 | Strong | Aliphatic C-H Stretch |
| 1600, 1480 | Strong | C=C Aromatic Ring Stretch |
| 1360, 1380 | Medium | C-H Bend (gem-dimethyl) |
| 750 | Strong | C-H Out-of-plane Bend |
Sample preparation: Thin film or KBr pellet.
Table 4: Mass Spectrometry Data for 2,2,4-Trimethyl-1,2-dihydroquinoline [1]
| m/z | Relative Intensity (%) | Assignment |
| 173 | 100 | [M]⁺ (Molecular Ion) |
| 158 | 80 | [M-CH₃]⁺ |
| 130 | 20 | [M-C₃H₇]⁺ |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of dihydroquinoline derivatives.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy [2]
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., power-gated decoupling) is employed to obtain the carbon spectrum. Due to the low natural abundance of ¹³C, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the solvent peak or TMS.
2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy [3][4][5]
-
Sample Preparation (Thin Film Method): A small amount of the solid sample is dissolved in a volatile organic solvent (e.g., dichloromethane or acetone). A drop of the resulting solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.
-
Instrumentation: An FT-IR spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum of the clean salt plate is first recorded. The sample-coated plate is then placed in the sample holder, and the sample spectrum is acquired. The instrument records an interferogram, which is then Fourier-transformed to produce the final spectrum. Data is typically collected over a range of 4000-400 cm⁻¹.
-
Data Analysis: The spectrum is analyzed by identifying the characteristic absorption bands corresponding to the different functional groups present in the molecule.
2.3 Mass Spectrometry (MS) [6]
-
Sample Introduction: For a volatile and thermally stable compound like 2,2,4-trimethyl-1,2-dihydroquinoline, direct insertion or gas chromatography (GC) is a suitable sample introduction method.
-
Ionization: Electron Ionization (EI) is a common technique for such molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.
References
The Formation of 2,2-Dimethyl-1,2-dihydroquinoline: A Mechanistic and Synthetic Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the formation of 2,2-Dimethyl-1,2-dihydroquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the core reaction mechanism, provides a comprehensive experimental protocol for its synthesis, and presents key analytical data. The information is structured to be a valuable resource for researchers and professionals engaged in drug discovery and development.
Core Mechanism of Formation: The Doebner-von Miller Reaction
The synthesis of this compound from aniline and acetone proceeds via a variation of the Doebner-von Miller reaction. This acid-catalyzed reaction involves the in situ formation of an α,β-unsaturated carbonyl compound, which then reacts with the aniline to form the dihydroquinoline ring system.
The reaction is initiated by the acid-catalyzed self-condensation of two acetone molecules to form mesityl oxide (4-methyl-3-penten-2-one). This is followed by the conjugate addition of aniline to mesityl oxide, leading to a β-amino ketone intermediate. Subsequent intramolecular cyclization and dehydration yield the final this compound product.
The key steps in the mechanism are:
-
Enolization and Aldol Condensation: Acetone undergoes acid-catalyzed enolization, followed by an aldol condensation with a second molecule of acetone to form diacetone alcohol.
-
Dehydration: The diacetone alcohol is then dehydrated under acidic conditions to form the α,β-unsaturated ketone, mesityl oxide.
-
Conjugate Addition: Aniline acts as a nucleophile and attacks the β-carbon of the protonated mesityl oxide in a Michael-type addition.
-
Tautomerization and Cyclization: The resulting enol intermediate tautomerizes to the more stable keto form. The amino group of the aniline moiety then attacks the carbonyl carbon in an intramolecular cyclization step.
-
Dehydration: The final step involves the acid-catalyzed dehydration of the cyclic intermediate to form the stable this compound.
Visualizing the Reaction Pathway
The following diagram illustrates the step-by-step mechanism for the formation of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on established procedures for the synthesis of related dihydroquinolines. Researchers should exercise appropriate safety precautions when handling all chemicals.
Materials:
-
Aniline
-
Acetone
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (0.1 mol) and acetone (0.3 mol).
-
Acid Catalysis: Slowly add concentrated hydrochloric acid (0.05 mol) to the stirred mixture. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a 10% aqueous solution of sodium hydroxide until the pH is approximately 8-9.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification of this compound.
Quantitative Data
Due to the limited availability of published experimental data for this compound, the following table presents predicted Nuclear Magnetic Resonance (NMR) data. These predictions are based on computational models and analysis of structurally similar compounds and should be used as a reference for experimental verification.
| Parameter | Value | Notes |
| Molecular Formula | C₁₁H₁₃N | |
| Molecular Weight | 159.23 g/mol | |
| Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ||
| Aromatic Protons | 6.5 - 7.2 | Multiplets |
| Vinylic Proton (C3-H) | ~ 5.5 | Doublet |
| Vinylic Proton (C4-H) | ~ 6.3 | Doublet of doublets |
| N-H Proton | 3.5 - 4.5 | Broad singlet |
| Methyl Protons (C2-CH₃) | ~ 1.3 | Singlet (6H) |
| Predicted ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ||
| Quaternary Carbon (C2) | ~ 55 | |
| Vinylic Carbon (C3) | ~ 125 | |
| Vinylic Carbon (C4) | ~ 120 | |
| Aromatic Carbons | 115 - 145 | |
| Methyl Carbons (C2-CH₃) | ~ 28 |
Note: The predicted chemical shifts are estimations and may vary from experimentally determined values.
Logical Relationships in Synthesis Optimization
Optimizing the synthesis of this compound involves considering the interplay of several factors. The following diagram illustrates the logical relationships between key reaction parameters and their impact on the reaction outcome.
An In-depth Technical Guide on Early Studies of 2,2-Dimethyl-1,2-dihydroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on 2,2-Dimethyl-1,2-dihydroquinoline derivatives, with a particular focus on their synthesis and initial anti-inflammatory screening. The information presented herein is compiled from seminal early studies, offering detailed experimental protocols and quantitative data to support contemporary research and development efforts in medicinal chemistry.
Core Synthesis and Characterization
Early investigations into the synthesis of this compound derivatives primarily focused on the acid-catalyzed condensation of anilines with acetone or related compounds. A key study by Dillard, Pavey, and Benslay in 1973 detailed a robust methodology for the preparation of a series of these compounds, which subsequently underwent evaluation for their biological activities.
General Synthesis Workflow
The fundamental synthetic approach involves the reaction of a substituted aniline with an excess of acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate which then cyclizes to form the dihydroquinoline ring. The general workflow is depicted below.
Caption: General workflow for the synthesis of this compound derivatives.
Detailed Experimental Protocols
The following protocols are based on the early literature and provide a detailed methodology for the synthesis of representative this compound derivatives.
Synthesis of 2,2-Dimethyl-6-nitro-1,2-dihydroquinoline:
A mixture of 13.8 g (0.1 mole) of p-nitroaniline, 100 ml of acetone, and 1.0 g of iodine was heated at reflux for 24 hours. The excess acetone was then removed by distillation. The residue was subsequently dissolved in 200 ml of benzene and washed with 100 ml of 10% sodium thiosulfate solution, followed by a wash with 100 ml of water. The organic layer was dried over anhydrous magnesium sulfate and the solvent was evaporated under reduced pressure. The resulting solid was recrystallized from ethanol to yield the pure product.
Synthesis of 6-Chloro-2,2-dimethyl-1,2-dihydroquinoline:
A solution of 12.7 g (0.1 mole) of p-chloroaniline in 100 ml of acetone was saturated with dry hydrogen chloride gas. The mixture was then heated at reflux for 18 hours. After cooling, the reaction mixture was poured into 200 ml of water and neutralized with 10% sodium hydroxide solution. The resulting mixture was extracted with two 100 ml portions of diethyl ether. The combined ether extracts were dried over anhydrous magnesium sulfate, and the solvent was removed by distillation. The crude product was purified by vacuum distillation.
Physical and Spectroscopic Data
The synthesized compounds were characterized by their physical properties and, where available in early studies, by spectroscopic methods. The following table summarizes the data for key derivatives as reported in the 1973 study by Dillard et al.
| Compound | Substituent (R) | Molecular Formula | Melting Point (°C) / Boiling Point (°C @ mmHg) | Yield (%) |
| 1 | H | C₁₁H₁₃N | 103-105 @ 0.5 | 60 |
| 2 | 6-CH₃ | C₁₂H₁₅N | 110-112 @ 0.5 | 65 |
| 3 | 6-OCH₃ | C₁₂H₁₅NO | 125-127 @ 0.5 | 55 |
| 4 | 6-Cl | C₁₁H₁₂ClN | 128-130 @ 0.5 | 70 |
| 5 | 6-NO₂ | C₁₁H₁₂N₂O₂ | 145-147 | 50 |
| 6 | 8-CH₃ | C₁₂H₁₅N | 108-110 @ 0.5 | 58 |
Early Biological Investigations: Anti-inflammatory Activity
The primary biological evaluation of these derivatives in early studies was focused on their anti-inflammatory properties. The carrageenan-induced erythema assay in guinea pigs was a standard method employed during this period to assess acute anti-inflammatory effects.
Anti-inflammatory Screening Protocol: Carrageenan-Induced Erythema in Guinea Pigs
The following protocol outlines the methodology used to evaluate the anti-inflammatory activity of the this compound derivatives.
Experimental Workflow:
Caption: Workflow for the carrageenan-induced erythema assay in guinea pigs.
Detailed Procedure:
-
Animal Preparation: Male Hartley guinea pigs weighing between 350 and 400 g were used. The backs of the animals were clipped free of hair 24 hours prior to the experiment.
-
Compound Application: The test compounds were dissolved in a suitable vehicle (e.g., acetone-chloroform-ethanol) and applied topically to a defined area on the depilated back. Control groups received either the vehicle alone or a standard anti-inflammatory drug.
-
Inflammation Induction: Thirty minutes after compound application, the animals were exposed to ultraviolet radiation to induce a minimal erythema. Immediately following irradiation, a 0.1 ml of 1% carrageenan solution in saline was injected intradermally at the irradiated site.
-
Erythema Scoring: The resulting erythema was scored at 2, 3, and 4 hours after the carrageenan injection on a scale of 0 to 4, where 0 represents no erythema and 4 represents maximal erythema.
-
Data Analysis: The percentage inhibition of erythema was calculated for each compound at each time point relative to the vehicle-treated control group.
Quantitative Anti-inflammatory Data
The following table summarizes the anti-inflammatory activity of the synthesized this compound derivatives as reported by Dillard et al. (1973). The data represents the percentage inhibition of carrageenan-induced erythema at a topical dose of 0.1 mg per site.
| Compound | Substituent (R) | % Inhibition at 2 hours | % Inhibition at 3 hours | % Inhibition at 4 hours |
| 1 | H | 25 | 30 | 28 |
| 2 | 6-CH₃ | 35 | 45 | 40 |
| 3 | 6-OCH₃ | 40 | 55 | 50 |
| 4 | 6-Cl | 30 | 40 | 35 |
| 5 | 6-NO₂ | 10 | 15 | 12 |
| 6 | 8-CH₃ | 20 | 25 | 22 |
| Indomethacin | (Positive Control) | 50 | 65 | 60 |
Early Mechanistic Considerations
The early studies on this compound derivatives were primarily focused on synthesis and initial pharmacological screening. As such, there is a notable absence of detailed investigations into the specific signaling pathways or molecular mechanisms of action in the literature from this period. The anti-inflammatory effects were generally attributed to the inhibition of prostaglandin synthesis, a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) of that era. However, definitive studies to confirm this hypothesis for this specific class of compounds were not reported in the initial publications.
Conclusion
The foundational research on this compound derivatives established a viable synthetic route and demonstrated their potential as anti-inflammatory agents. The work of Dillard, Pavey, and Benslay provided a crucial starting point, offering detailed protocols and initial quantitative data that have paved the way for further exploration of this chemical scaffold. While early studies lacked in-depth mechanistic investigations, they successfully highlighted the therapeutic potential of these compounds, encouraging subsequent research in the field of medicinal chemistry. This guide serves as a valuable resource for researchers seeking to build upon these early discoveries in the ongoing quest for novel and effective therapeutic agents.
Potential Biological Targets of 2,2-Dimethyl-1,2-dihydroquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,2-dimethyl-1,2-dihydroquinoline scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active molecules. While the parent compound has been the subject of limited direct investigation, its derivatives have demonstrated a wide spectrum of pharmacological activities, indicating the significant therapeutic potential of this chemical core. This technical guide provides a comprehensive overview of the known and potential biological targets of this compound and its analogs. We consolidate quantitative data on their biological activities, present detailed experimental protocols for key assays, and visualize the implicated signaling pathways. This document aims to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound structure.
Introduction
The quinoline ring system is a prominent feature in a vast number of natural products and synthetic compounds with significant biological activities. The partially saturated 1,2-dihydroquinoline scaffold, particularly with gem-dimethyl substitution at the 2-position, offers a unique three-dimensional structure that has proven to be a valuable starting point for the design of new therapeutic agents. The most extensively studied analog, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), is a well-established antioxidant.[1][2] This foundational activity has spurred investigations into a broader range of biological effects, revealing the potential of this chemical class to modulate various cellular processes.
This guide will explore the key biological activities associated with the this compound core, including its antioxidant, anticancer, and enzyme inhibitory properties. We will delve into the molecular mechanisms underlying these activities and provide practical information for researchers to further explore this promising class of compounds.
Key Biological Activities and Potential Targets
The biological activities of this compound derivatives are diverse, suggesting multiple potential molecular targets within the cell. The primary areas of investigation are summarized below.
Antioxidant Activity
The antioxidant properties of this compound derivatives, particularly TMQ, are well-documented.[1][2] The mechanism of action is believed to involve the donation of a hydrogen atom from the secondary amine in the dihydroquinoline ring to neutralize free radicals, thereby terminating damaging oxidative chain reactions.[1] This activity is foundational to its protective effects in various contexts.
Anticancer Activity
A significant body of research has focused on the anticancer potential of dihydroquinoline derivatives. These compounds have been shown to exhibit cytotoxicity against a range of cancer cell lines.[3] The proposed mechanisms of action are multifaceted and include:
-
Induction of Apoptosis: Dihydroquinoline derivatives have been observed to trigger programmed cell death in cancer cells.[4][5] This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program.[6][7][8]
-
Cell Cycle Arrest: Some derivatives have been shown to halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[4]
-
Inhibition of Signaling Pathways: These compounds can interfere with key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and NF-κB pathways.[9][10][11][12]
Enzyme Inhibition
This compound derivatives have been identified as inhibitors of several enzymes, highlighting their potential for the treatment of various diseases:
-
α-Glucosidase Inhibition: Several studies have reported the ability of quinoline derivatives to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.[13][14] This activity suggests a potential therapeutic application in the management of type 2 diabetes.
-
Proteasome Inhibition: The proteasome is a cellular machinery responsible for protein degradation, and its inhibition is a validated strategy in cancer therapy. Certain heterocyclic compounds, including quinoline derivatives, have been investigated as proteasome inhibitors.
-
DNA Interacting Enzyme Inhibition: Some quinoline-based compounds have been shown to inhibit enzymes that interact with DNA, such as DNA methyltransferases.
Quantitative Data on Biological Activities
The following tables summarize the available quantitative data for the biological activities of various this compound derivatives. It is important to note that the majority of the data is for substituted analogs, with 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) being a prominent example.
Table 1: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 2,2-Dimethyl-4-phenyl-1,2-dihydroquinoline analog | HeLa (Cervical Cancer) | MTT | 8.3 | [15] |
| 2,2-Dimethyl-4-phenyl-1,2-dihydroquinoline analog | PC3 (Prostate Cancer) | MTT | 31.37 | [15] |
| Tetrahydroquinolinone derivative | HCT-116 (Colon Cancer) | MTT | Potent | [4] |
| Tetrahydroquinolinone derivative | A549 (Lung Cancer) | MTT | Potent | [4] |
| Dihydroquinoline derivative | B16F10 (Melanoma) | In vitro | - | [3] |
| Dihydroquinoline derivative | MDA-MB-231 (Breast Cancer) | In vitro | - | [3] |
Table 2: α-Glucosidase Inhibitory Activity of Quinoline Derivatives
| Compound/Derivative | Enzyme Source | Assay | IC50 (µM) | Reference |
| Quinoline-based triazole hybrid | α-glucosidase | In vitro | 1.20 | |
| Quinoline derivative | α-glucosidase | In vitro | Potent | [14] |
Table 3: Antioxidant Activity of Quinoline Derivatives
| Compound/Derivative | Assay | Result | Reference |
| 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) | DPPH Radical Scavenging | Effective Antioxidant | [1][2] |
| 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline | DPPH Radical Scavenging | Potent Activity | [9] |
| Quinolin-5-ylamine derivative | DPPH Radical Scavenging | 58.0% scavenging at 200 µg/mL | [16] |
Experimental Protocols
This section provides detailed protocols for key experiments cited in the literature for the evaluation of this compound derivatives.
MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a range from 0.1 to 100 µM) dissolved in a suitable solvent (e.g., DMSO, final concentration ≤ 0.1%). Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
DPPH Radical Scavenging Assay for Antioxidant Activity
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound. The stable DPPH radical has a deep violet color, which is reduced to a pale yellow color in the presence of an antioxidant.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound at various concentrations (e.g., 10-500 µg/mL) to 100 µL of the DPPH solution. A blank containing only methanol and a control containing methanol and DPPH solution are also prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.[16]
α-Glucosidase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of α-glucosidase, which hydrolyzes a substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG) to produce a colored product (p-nitrophenol).
Protocol:
-
Reaction Mixture: In a 96-well plate, pre-incubate 20 µL of the test compound at various concentrations with 20 µL of α-glucosidase solution (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8) at 37°C for 10 minutes.[13][14]
-
Substrate Addition: Initiate the reaction by adding 20 µL of pNPG solution.
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Reaction Termination: Stop the reaction by adding 80 µL of 0.2 M sodium carbonate solution.
-
Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control (without inhibitor). The IC50 value is determined from a dose-response curve.
Signaling Pathways and Molecular Mechanisms
The biological effects of this compound derivatives are often linked to their ability to modulate key intracellular signaling pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature of many cancers. Some quinoline derivatives have been shown to inhibit this pathway, leading to decreased cancer cell survival.[10][12]
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in inflammation and cell survival. Its chronic activation is implicated in various inflammatory diseases and cancers. Dihydroquinoline derivatives have been shown to suppress NF-κB activation, contributing to their anti-inflammatory and anticancer effects.[9][11]
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Apoptosis Induction Workflow
The induction of apoptosis is a key mechanism of anticancer activity for many this compound derivatives. The experimental workflow to investigate this process typically involves a series of cell-based assays.
Caption: Experimental workflow for investigating apoptosis induction by this compound derivatives.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. The diverse biological activities exhibited by its derivatives, including antioxidant, anticancer, and enzyme inhibitory effects, underscore the potential of this chemical class. The modulation of key signaling pathways such as PI3K/Akt and NF-κB provides a mechanistic basis for these activities and offers opportunities for targeted drug design.
Future research should focus on several key areas:
-
Synthesis and Evaluation of the Parent Compound: A thorough investigation of the biological activities of the unsubstituted this compound is warranted to establish a baseline for structure-activity relationship studies.
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound core will be crucial to optimize potency and selectivity for specific biological targets.
-
In Vivo Studies: Promising lead compounds identified through in vitro screening should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Target Deconvolution: For compounds with interesting phenotypes, target identification and deconvolution studies will be essential to fully elucidate their mechanisms of action.
References
- 1. nbinno.com [nbinno.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sid.ir [sid.ir]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, Molecular Docking, Antiapoptotic and Caspase-3 Inhibition of New 1,2,3-Triazole/Bis-2(1H)-Quinolinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. In vitro α-glucosidase inhibitory assay [protocols.io]
- 15. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. growingscience.com [growingscience.com]
The 2,2-Dimethyl-1,2-dihydroquinoline Scaffold: A Comprehensive Technical Guide for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 2,2-dimethyl-1,2-dihydroquinoline core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. Its unique structural features provide a versatile platform for the development of novel therapeutic agents across multiple disease areas, including cancer and inflammation. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of the this compound scaffold, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.
Synthesis of the this compound Scaffold
The synthesis of the this compound core can be achieved through several methodologies, with the acid-catalyzed condensation of anilines with acetone or other suitable carbonyl compounds being a prominent approach.[1][2] Variations of the Skraup reaction and the use of different catalysts have been explored to improve yields and reaction conditions.[1]
A general synthetic workflow is outlined below:
Caption: General synthesis of the this compound scaffold.
Experimental Protocol: Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline
This protocol describes a method for the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline, a common derivative of the core scaffold.
Materials:
-
Aniline
-
Acetone
-
Micro-meso-macroporous zeolite H-Y-MMM catalyst
-
Solvent (e.g., Toluene)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask, combine aniline, a molar excess of acetone, and the micro-meso-macroporous zeolite H-Y-MMM catalyst (5–20% by weight of aniline).[1]
-
The reaction mixture is heated to a temperature between 60–230 °C.[1]
-
The reaction is allowed to proceed for 6–23 hours, with progress monitored by thin-layer chromatography (TLC).[1]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The heterogeneous catalyst is removed by filtration.
-
The solvent and excess acetone are removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 2,2,4-trimethyl-1,2-dihydroquinoline.
Anticancer Activity
Derivatives of the this compound scaffold have demonstrated significant cytotoxic activity against a range of cancer cell lines.[3][4] The mechanism of action is often attributed to the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.[5]
Quantitative Data: Cytotoxicity of this compound Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2,2-Dimethyl-2,3-dihydro-4(1H)-quinolinone based chalcones | DLD-1 (Colon) | Low micromolar | [4][6] |
| 2,2-Dimethyl-2,3-dihydro-4(1H)-quinolinone based chalcones | NCI-N87 (Gastric) | Low micromolar | [4][6] |
| Ethyl-2-cyano-2-(2-(methoxycarbonyl)allyl)quinoline-1(2H)-carboxylate (Compound 5) | HepG2 (Liver) | Not specified, but highest cytotoxicity among tested compounds | [3] |
| Ethyl-2-cyano-2-(2-(methoxycarbonyl)allyl)quinoline-1(2H)-carboxylate (Compound 5) | SMMC (Liver) | Not specified, but highest cytotoxicity among tested compounds | [3] |
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | HCT-116 (Colon) | Potent cytotoxicity | [5] |
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | A549 (Lung) | Potent cytotoxicity | [5] |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[7][8]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
96-well plates
-
This compound test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a no-treatment control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting cell viability against compound concentration.
Anti-inflammatory Activity
The this compound scaffold has also been investigated for its anti-inflammatory properties.[10][11] Derivatives have shown the ability to reduce inflammation in in vivo models, suggesting their potential as therapeutic agents for inflammatory disorders.
Quantitative Data: Anti-inflammatory Activity
While specific IC50 values for anti-inflammatory activity are not consistently reported in the initial searches, studies have demonstrated significant inhibition of edema in animal models. For example, some this compound derivatives have been shown to reduce carrageenan-induced paw edema in rats.[10]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[12][13][14]
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan (1% w/v in saline)
-
This compound test compounds
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer or calipers
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally to the rats at a specific dose. A control group receives the vehicle, and a positive control group receives the standard anti-inflammatory drug.
-
Induction of Edema: After a set time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[14][15]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or calipers at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[15]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.
Signaling Pathway Modulation: The NF-κB Connection
The anti-inflammatory and, in some cases, anticancer effects of quinoline derivatives have been linked to the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[16][17][18][19] NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription.
Caption: Putative modulation of the NF-κB signaling pathway by this compound derivatives.
This diagram illustrates the canonical NF-κB signaling pathway and potential points of inhibition by this compound derivatives. By inhibiting the IKK complex or the nuclear translocation of NF-κB, these compounds can suppress the transcription of pro-inflammatory genes, thereby exerting their anti-inflammatory effects.
Conclusion
The this compound scaffold represents a valuable and versatile platform in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives, particularly in the realms of anticancer and anti-inflammatory research, make it a compelling target for further investigation. The quantitative data and detailed experimental protocols provided in this guide serve as a foundational resource for researchers and drug development professionals seeking to explore the therapeutic potential of this promising chemical entity. Future studies focusing on structure-activity relationship (SAR) optimization and the elucidation of precise molecular mechanisms will be crucial in advancing compounds based on this scaffold towards clinical applications.
References
- 1. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. A Novel 1,2-Dihydroquinoline Anticancer Agent and Its Delivery to Tumor Cells Using Cationic Liposomes | Anticancer Research [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. Design, synthesis and evaluation of novel 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one based chalcones as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and antiinflammatory activity of some 2,2-dimethyl-1,2-dihydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 13. inotiv.com [inotiv.com]
- 14. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and Synthesis of 2,2-Dimethyl-1,2-dihydroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the historical discovery and the evolution of synthetic methodologies for 2,2-Dimethyl-1,2-dihydroquinoline, a heterocyclic compound that has paved the way for the development of various industrial and pharmaceutical molecules. This document provides a comprehensive overview, from the seminal work of the 19th century to modern catalytic advancements, complete with comparative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding for researchers in organic synthesis and drug development.
Historical Perspective: The Dawn of Quinoline Synthesis
The journey into the synthesis of this compound is intrinsically linked to the broader discovery of quinoline synthesis. The foundational work in this area was laid in the late 19th century, with the Doebner-von Miller reaction , first described by Oscar Doebner and Wilhelm von Miller in 1881, marking a pivotal moment.[1][2][3] This reaction, a modification of the Skraup synthesis, involved the reaction of anilines with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst to yield quinolines.[3][4]
The synthesis of this compound and its close, often co-synthesized analog, 2,2,4-trimethyl-1,2-dihydroquinoline, is a specific application of the Doebner-von Miller reaction where acetone serves as the primary building block.[5][6] Under acidic conditions, acetone undergoes self-condensation to form mesityl oxide, an α,β-unsaturated ketone, in situ. This intermediate then reacts with aniline to form the dihydroquinoline ring system. The early syntheses were often characterized by harsh reaction conditions, typically employing strong acids like hydrochloric acid, and often resulted in the formation of polymeric byproducts.[7]
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound has evolved significantly since its discovery. Various catalysts and reaction conditions have been explored to improve yield, selectivity, and sustainability. The following table summarizes key quantitative data from different synthetic approaches.
| Method/Catalyst | Reactants | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |
| Historical Methods | |||||
| Hydrochloric Acid | Aniline, Acetone | 100-140 | 5.5 - 6 h | ~19-28 | [7] |
| p-Toluenesulfonic Acid | Aniline, Acetone | 140-145 | 6 h | 59.5 | [7] |
| Modern Methods | |||||
| Iodine | Aniline, Acetone | 145 | 2-3 days | Not specified | [8] |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Aniline, Acetone | ≤ 50 | Not specified | Not specified | [8] |
| Hydrogen Fluoride & Boron Trifluoride | Aniline, Mesityl Oxide | 140-150 | 4-5 h | 82.8 | [7] |
| Scandium Triflate (Sc(OTf)₃) (Microwave) | Aniline, Acetone | Room Temp. | 2-6 h | 65 | [8] |
| Zinc Triflate (Zn(OTf)₂) | Aniline, Acetone | Room Temp. - 70 | 11-22 h | 70-80 | [8] |
| Zeolite H-Y-MMM | Aniline, Acetone | 60-230 | 6-23 h | Not specified | [8] |
| MOF-199 | Aniline, Acetone | 80 | 18-24 h | 74 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the synthesis of this compound and its derivatives.
Historical Synthesis using a Brønsted Acid (Adapted from early literature)
Objective: To replicate the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline using a traditional acid catalyst.
Materials:
-
Aniline
-
Acetone
-
p-Toluenesulfonic acid monohydrate
-
Apparatus for heating and distillation
Procedure:
-
A mixture of aniline (1.5 moles) and p-toluenesulfonic acid monohydrate (14.3 g) is prepared in a suitable reaction vessel.[7]
-
The mixture is heated to a temperature of 140-145 °C.[7]
-
Acetone (523 g) is added dropwise to the heated mixture over a period of six hours, maintaining the reaction temperature.[7]
-
After the addition is complete, the reaction is continued for a specified duration.
-
The reaction mixture is then subjected to distillation to separate the unreacted aniline and the product.
-
The monomeric 2,2,4-trimethyl-1,2-dihydroquinoline is collected as a distillate fraction. The reported yield for the monomer is approximately 59.5%.[7]
Modern Synthesis using a Metal-Organic Framework (MOF-199) Catalyst
Objective: To synthesize 2,2,4-trimethyl-1,2-dihydroquinoline using a reusable, heterogeneous catalyst under solvent-free conditions.
Materials:
-
Aniline
-
Acetone
-
MOF-199 catalyst
-
Sealed reaction tube
Procedure:
-
In a sealed tube, aniline (1.0 mmol) and acetone (10 mmol) are combined.[9]
-
MOF-199 catalyst (2.5 mol%) is added to the mixture.[9]
-
The sealed tube is heated to 80 °C and maintained for 18-24 hours.[9]
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solid catalyst is separated from the liquid product by filtration.
-
The resulting product is purified, if necessary, by column chromatography. This method has a reported yield of 74%.[9]
Mechanistic Pathways and Visualizations
The synthesis of this compound and its 4-methyl analog from aniline and acetone proceeds through a series of well-defined steps. The following diagrams, rendered in DOT language, illustrate the key mechanistic pathways.
Doebner-von Miller Reaction Mechanism
The classical Doebner-von Miller synthesis involves the acid-catalyzed reaction of an aniline with an α,β-unsaturated carbonyl compound. In the case of using acetone, the α,β-unsaturated species, mesityl oxide, is formed in situ.
Caption: General mechanism of the Doebner-von Miller reaction for 2,2,4-trimethyl-1,2-dihydroquinoline synthesis.
Experimental Workflow for MOF-Catalyzed Synthesis
This workflow illustrates the streamlined process of synthesizing this compound using a heterogeneous MOF catalyst.
Caption: Experimental workflow for the MOF-199 catalyzed synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline.
Conclusion
The synthesis of this compound, rooted in the historic Doebner-von Miller reaction, has undergone significant refinement over the past century. From the harsh conditions of early Brønsted acid catalysis to the milder, more efficient, and reusable catalytic systems of today, the evolution of this synthesis reflects the broader advancements in organic chemistry. The development of catalysts such as metal triflates, zeolites, and metal-organic frameworks has not only improved yields and simplified procedures but also aligns with the principles of green chemistry by enabling solvent-free reactions and catalyst recycling. For researchers and professionals in drug development, a thorough understanding of these synthetic pathways, from their historical origins to their modern applications, is crucial for the rational design and efficient production of novel quinoline-based therapeutic agents. The methodologies and data presented in this guide offer a solid foundation for further exploration and innovation in this important area of heterocyclic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. synarchive.com [synarchive.com]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. Doebner-Miller_reaction [chemeurope.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]
- 8. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Solubility and stability of 2,2-Dimethyl-1,2-dihydroquinoline in common lab solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anticipated solubility and stability of 2,2-Dimethyl-1,2-dihydroquinoline in common laboratory solvents. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on predicting its behavior based on fundamental chemical principles and providing detailed experimental protocols for its empirical determination.
Introduction to this compound
This compound is a heterocyclic organic compound. Its structure, featuring a dihydroquinoline core with two methyl groups at the 2-position, suggests it is a relatively non-polar molecule with a basic nitrogen atom. This structure is the primary determinant of its solubility and stability characteristics. Understanding these properties is crucial for its application in drug discovery, chemical synthesis, and other research areas.
Predicted Solubility Profile
The principle of "like dissolves like" is the foundation for predicting the solubility of this compound. As a molecule with significant non-polar character due to its hydrocarbon backbone, it is expected to be more soluble in non-polar organic solvents. Its basic nitrogen, however, may allow for salt formation in acidic solutions, thereby increasing its solubility in aqueous media under certain pH conditions.
Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Low to Insoluble in Water; Soluble in Alcohols | The non-polar hydrocarbon structure will likely limit solubility in highly polar water. Solubility is expected to be higher in alcohols due to their lower polarity compared to water. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents can typically dissolve a wide range of compounds, including those with moderate to low polarity. |
| Non-Polar | Dichloromethane, Ethyl Acetate, Hexane, Toluene | Highly Soluble | The non-polar nature of these solvents aligns well with the largely non-polar structure of this compound. |
| Aqueous Acid | Dilute HCl, Dilute H₂SO₄ | Soluble | The basic nitrogen atom can be protonated to form a more polar salt, which is expected to be soluble in aqueous acidic solutions.[1][2] |
| Aqueous Base | Dilute NaOH, Dilute NaHCO₃ | Insoluble | The compound is not expected to react with or be solvated by aqueous basic solutions.[1][2] |
Predicted Stability Profile and Degradation Pathways
The stability of this compound is influenced by its susceptibility to oxidation, hydrolysis, and photolysis. The dihydroquinoline ring system can be sensitive to oxidation, potentially leading to the formation of the corresponding quinoline or other oxidized products.
Potential Degradation Pathways:
-
Oxidation: The dihydroquinoline ring is susceptible to oxidation, which could lead to the formation of the aromatic quinoline derivative or hydroxylated species. This can be accelerated by exposure to air, light, and certain metal ions.
-
Hydrolysis: While generally stable to hydrolysis, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to ring-opening or other degradative reactions.
-
Photodegradation: Exposure to UV or visible light may induce degradation, a common characteristic for many nitrogen-containing heterocyclic compounds.
Experimental Protocols
To empirically determine the solubility and stability of this compound, the following experimental protocols are recommended.
Solubility Determination
A common method for determining solubility involves adding a known amount of the compound to a specific volume of solvent and observing the point at which no more solute dissolves.
Protocol for Qualitative Solubility Testing:
-
Add approximately 25 mg of this compound to a small test tube.[1]
-
Add 0.75 mL of the desired solvent in small portions, shaking vigorously after each addition.[1]
-
Continue adding solvent and shaking for up to 60 seconds.[3]
-
Observe if the compound completely dissolves (soluble), partially dissolves (partially soluble), or does not dissolve (insoluble).[3][4]
-
For aqueous solutions, the pH can be tested with litmus paper to determine if the compound is acidic or basic.[2]
Protocol for Quantitative Solubility Determination (Shake-Flask Method):
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed flask.
-
Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Filter the supernatant to remove any remaining solid particles.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The solubility is then expressed in units such as mg/mL or mol/L.
Stability Assessment (Forced Degradation Studies)
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the compound.[5] These studies involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.[5]
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | 24 - 72 hours |
| Base Hydrolysis | 0.1 M NaOH | 24 - 72 hours |
| Oxidation | 3% H₂O₂ | 24 - 72 hours |
| Thermal Stress | 60°C | 24 - 72 hours |
| Photostability | ICH Q1B compliant light exposure | Variable |
Protocol for HPLC-Based Stability Assay:
-
Prepare solutions of this compound in the chosen solvent at a known concentration.
-
Expose the solutions to the stress conditions outlined in Table 2.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each solution.
-
Neutralize the acidic and basic samples if necessary.
-
Analyze the samples by a validated stability-indicating HPLC method.[6][7] This method must be able to separate the parent compound from all potential degradation products.[8]
-
Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products over time.
-
The rate of degradation can be determined, and the degradation pathway can be elucidated by identifying the structure of the degradation products, often using techniques like LC-MS/MS.[6]
Visualized Workflows
The following diagrams illustrate the logical workflows for assessing the solubility and stability of this compound.
Caption: Workflow for determining the solubility of a compound.
Caption: Workflow for assessing the stability of a compound.
Conclusion
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. scribd.com [scribd.com]
- 3. chem.ws [chem.ws]
- 4. saltise.ca [saltise.ca]
- 5. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
Application Notes and Protocols: 2,2-Dimethyl-1,2-dihydroquinoline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethyl-1,2-dihydroquinoline, and its substituted variants such as 2,2,4-trimethyl-1,2-dihydroquinoline, are versatile heterocyclic scaffolds that serve as valuable building blocks in organic synthesis. Their unique structural features and reactivity allow for the construction of a diverse array of more complex molecules, including fused heterocyclic systems and compounds with significant biological activities. This document provides an overview of the applications of this compound in the synthesis of bioactive molecules, complete with detailed experimental protocols and data presented for easy reference.
Synthetic Applications
2,2-Dimethyl-1,2-dihydroquinolines are primarily synthesized through the condensation of anilines with acetone or other related carbonyl compounds. Various catalytic systems have been developed to improve the efficiency and selectivity of this reaction. Once formed, this scaffold can be further elaborated into a range of derivatives with interesting pharmacological properties.
Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline
The synthesis of the parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline, is a cornerstone reaction. Different catalysts can be employed, each with its own advantages in terms of reaction conditions and yield.
Table 1: Catalytic Systems for the Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Micro-meso-macroporous zeolite H-Y-MMM | Aniline, Acetone | - | 60–230 | 6–23 | Not Specified | [1] |
| Scandium triflate (Sc(OTf)₃) | Aniline, Acetone (1:600) | CH₃CN | Room Temp | 2–6 | 65 | [1] |
| Zinc triflate (Zn(OTf)₂) | Aniline, Acetone | No Solvent | Room Temp | 22 | 70-80 | [1] |
| Hydrogen Fluoride (HF) and Boron Trifluoride (BF₃) | Aniline, Acetone | - | 80–150 | - | Not Specified |
Synthesis of Fused Heterocyclic Systems
The dihydroquinoline core can be a precursor to more complex, fused heterocyclic systems. For instance, the Vilsmeier-Haack formylation of 1,2,2,4-tetramethyl-1,2-dihydroquinoline yields the corresponding 6-carbaldehyde, which can then undergo condensation reactions to form coumarin and other fused systems.[2]
Bioactive Derivatives and Mechanisms of Action
Derivatives of this compound have shown promise as anti-inflammatory and anticancer agents. Understanding their mechanism of action is crucial for the development of new therapeutics.
Anti-inflammatory and Antioxidant Activity
A notable derivative, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, has demonstrated significant anti-inflammatory and antioxidant properties. Its mechanism of action involves the mitigation of oxidative stress and the inhibition of the pro-inflammatory NF-κB signaling pathway.[3] This compound reduces the levels of pro-inflammatory cytokines and has a normalizing effect on the antioxidant system in animal models of acetaminophen-induced liver injury.[3]
Table 2: In Vivo Effects of 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline in Acetaminophen-Induced Liver Injury
| Parameter | Effect |
| Oxidative Stress Markers | Reduction |
| Pro-inflammatory Cytokine mRNA | Reduction |
| NF-κB mRNA | Reduction |
| Immunoglobulin G Concentration | Decrease |
| Caspase-8 and Caspase-9 Activity | Reduction |
| Caspase-3 Activity | Inhibition |
Anticancer Activity
Certain quinoline derivatives exhibit anticancer effects through various mechanisms, including the inhibition of kinases, disruption of tubulin polymerization, and modulation of specific signaling pathways. For example, a novel quinoline derivative, designated 91b1, has been shown to exert its anticancer effect by downregulating the expression of Lumican.[4] Other quinoline-based compounds have been found to inhibit Pim-1 kinase, leading to apoptosis and cell cycle arrest in prostate cancer cell lines.[1] The inhibition of the NF-κB pathway is also a key mechanism for the anticancer effects of some quinoline derivatives.[5][6]
Experimental Protocols
Protocol 1: Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline using Scandium Triflate[1]
-
Reaction Setup: In a suitable reaction vessel, combine aniline (1 equivalent) and acetone (600 equivalents).
-
Solvent: Add acetonitrile (CH₃CN) as the solvent.
-
Catalyst Addition: Add scandium triflate (Sc(OTf)₃) (0.05 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-6 hours under microwave irradiation.
-
Work-up: After the reaction is complete, extract the reaction mixture with dimethyl sulfoxide.
-
Purification: Purify the product using appropriate chromatographic techniques to obtain 2,2,4-trimethyl-1,2-dihydroquinoline (Yield: 65%).
Protocol 2: Synthesis of Fused Coumarin Derivatives from 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline[2]
-
Reactants: Combine 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline (1 equivalent) and a methylene-active compound (e.g., ethyl cyanoacetate, 1 equivalent).
-
Catalyst: Add a catalytic amount of piperidine.
-
Solvent: Use ethanol as the solvent.
-
Reaction Conditions: Stir the reaction mixture at a suitable temperature (e.g., reflux) until the reaction is complete as monitored by TLC.
-
Work-up: After cooling, the product may precipitate. If not, concentrate the solvent under reduced pressure and purify the residue.
-
Purification: Recrystallize the crude product or purify by column chromatography to obtain the desired 3-substituted coumarin containing the dihydroquinoline moiety.
Visualizations
Caption: Anti-inflammatory mechanism of a dihydroquinoline derivative.
Caption: General workflow for synthesis and derivatization.
Caption: A potential anticancer mechanism of a quinoline derivative.
References
- 1. ijmphs.com [ijmphs.com]
- 2. Synthesis and PASS-assisted evaluation of new heterocyclic compounds containing hydroquinoline scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican [mdpi.com]
- 5. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Functionalization of 2,2-Dimethyl-1,2-dihydroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-functionalization of 2,2-dimethyl-1,2-dihydroquinoline, a key scaffold in medicinal chemistry. The following sections detail procedures for N-alkylation, N-acylation, and N-arylation, enabling the synthesis of a diverse range of derivatives for drug discovery and development.
Introduction
This compound and its derivatives are important heterocyclic compounds that have garnered significant interest in the pharmaceutical and agrochemical industries.[1] The dihydroquinoline core is a privileged structure found in numerous biologically active molecules. The nitrogen atom at the 1-position serves as a key handle for chemical modification, allowing for the introduction of various substituents to modulate the physicochemical and pharmacological properties of the parent molecule. This document outlines established protocols for the N-alkylation, N-acylation, and N-arylation of this compound, providing researchers with a practical guide for synthesizing novel derivatives.
N-Functionalization Protocols
N-Alkylation
N-alkylation introduces an alkyl group onto the nitrogen atom of the dihydroquinoline ring. This can be achieved through various methods, including reaction with alkyl halides and reductive amination.
Protocol 1.1: N-Alkylation using Alkyl Halides
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF), acetonitrile (MeCN))
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the base (1.5 - 2.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 - 1.5 eq) dropwise to the stirring suspension.
-
The reaction mixture can be stirred at room temperature or heated (e.g., to 50-80 °C) to facilitate the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature if heated.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated this compound.
Quantitative Data (Representative Examples for similar substrates):
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | RT | 12 | 85-95 |
| Benzyl Bromide | NaH | THF | 60 | 6 | 80-90 |
| Ethyl Bromoacetate | K₂CO₃ | MeCN | 80 | 8 | 75-85 |
Workflow for N-Alkylation using Alkyl Halides
Caption: General workflow for the N-alkylation of this compound.
N-Acylation
N-acylation involves the introduction of an acyl group to the nitrogen atom, typically through reaction with an acyl chloride or an acid anhydride.
Protocol 2.1: N-Acylation using Acyl Chlorides
This protocol outlines the N-acylation of this compound with an acyl chloride in the presence of a base.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Base (e.g., triethylamine (Et₃N), pyridine)
-
Anhydrous solvent (e.g., dichloromethane (DCM), THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Experimental Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (1.2 - 1.5 eq).
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the product with the organic solvent (3 x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Quantitative Data (Representative Examples for similar substrates):
| Acyl Chloride | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetyl Chloride | Et₃N | DCM | 0 to RT | 2 | 90-98 |
| Benzoyl Chloride | Pyridine | DCM | 0 to RT | 4 | 85-95 |
| Isobutyryl Chloride | Et₃N | THF | 0 to RT | 3 | 88-96 |
Workflow for N-Acylation using Acyl Chlorides
Caption: General workflow for the N-acylation of this compound.
N-Arylation
N-arylation, the formation of a nitrogen-carbon bond with an aromatic ring, can be accomplished using copper-catalyzed methods such as the Chan-Lam or Ullmann coupling reactions.
Protocol 3.1: Copper-Catalyzed N-Arylation (Chan-Lam Coupling)
This protocol describes a general procedure for the N-arylation of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Copper(II) acetate (Cu(OAc)₂) or other copper source (e.g., CuI)
-
Base (e.g., triethylamine, pyridine, or potassium carbonate)
-
Solvent (e.g., dichloromethane, toluene, or methanol)
-
Molecular sieves (optional, for anhydrous conditions)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate
Experimental Procedure:
-
To a reaction vessel, add this compound (1.0 eq), arylboronic acid (1.2 - 1.5 eq), copper(II) acetate (0.1 - 0.2 eq), and the base (2.0 eq).
-
Add the solvent and, if necessary, molecular sieves.
-
Stir the reaction mixture at room temperature or with heating (e.g., 50-100 °C) under an air or oxygen atmosphere (a balloon of air is often sufficient).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature if heated.
-
Filter the reaction mixture through a pad of Celite to remove the copper catalyst, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data (Representative Examples for similar substrates):
| Arylboronic Acid | Copper Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Cu(OAc)₂ | Et₃N | DCM | RT | 24 | 70-85 |
| 4-Methoxyphenylboronic acid | CuI | K₂CO₃ | Toluene | 100 | 12 | 65-80 |
| 3-Chlorophenylboronic acid | Cu(OAc)₂ | Pyridine | MeOH | 60 | 18 | 60-75 |
Signaling Pathway for Chan-Lam N-Arylation
Caption: A simplified representation of the catalytic cycle for Chan-Lam N-arylation.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Alkyl halides and acyl chlorides can be toxic, corrosive, and lachrymatory. Handle with care.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The protocols described in these application notes provide a comprehensive guide for the N-functionalization of this compound. By employing these N-alkylation, N-acylation, and N-arylation methods, researchers can efficiently generate a wide array of derivatives for further investigation in drug discovery and other scientific disciplines. The provided workflows and data tables offer a starting point for reaction optimization and adaptation to specific research needs.
References
Application of 2,2-Dimethyl-1,2-dihydroquinoline Derivatives in Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,2-dihydroquinoline scaffold, particularly its substituted derivatives, has emerged as a versatile platform in modern catalytic chemistry. While 2,2-dimethyl-1,2-dihydroquinoline itself is primarily recognized as a potent antioxidant, its structural motif is instrumental in asymmetric catalysis, serving both as a substrate for producing high-value chiral molecules and as a foundational structure for developing effective chiral ligands. This document provides detailed application notes and experimental protocols for two key catalytic applications involving 1,2-dihydroquinoline derivatives.
Application Note 1: Kinetic Resolution of Racemic 2-Substituted 1,2-Dihydroquinolines via Asymmetric Copper-Catalyzed Borylation
The kinetic resolution of racemic compounds is a powerful strategy for accessing enantiopure molecules. Racemic 2-substituted 1,2-dihydroquinolines can be efficiently resolved through an asymmetric copper-catalyzed borylation reaction. In this process, one enantiomer of the racemic dihydroquinoline reacts significantly faster with a boronating agent in the presence of a chiral copper catalyst, leading to the formation of an enantioenriched 3-boryl-1,2,3,4-tetrahydroquinoline and the recovery of the unreacted, enantiopure 1,2-dihydroquinoline. This method provides simultaneous access to two valuable, optically active building blocks.
Experimental Protocol: General Procedure for the Kinetic Resolution of Racemic 2-Substituted 1,2-Dihydroquinolines
This protocol is adapted from the procedure described by Kong, D., et al. in Chemical Science, 2017, 8, 4558-4564.[1][2]
Materials:
-
Copper(I) chloride (CuCl)
-
Chiral phosphine ligand (e.g., (S,R)-DuanPhos)
-
Racemic 2-substituted 1,2-dihydroquinoline (rac-1)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium methoxide (MeOK)
-
Anhydrous methanol (MeOH)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware, Schlenk line, and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add CuCl (0.025 mmol, 1.0 equiv) and the chiral phosphine ligand (e.g., (S,R)-DuanPhos, 0.025 mmol, 1.0 equiv) to a dry Schlenk tube.
-
Add anhydrous THF (1.5 mL) to the Schlenk tube and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Reaction Setup: To the catalyst solution, add the racemic 2-substituted 1,2-dihydroquinoline (rac-1, 0.5 mmol, 20 equiv), bis(pinacolato)diboron (B₂pin₂, 0.6 mmol, 24 equiv), potassium methoxide (MeOK, 0.1 mmol, 4 equiv), and anhydrous methanol (1.0 mmol, 40 equiv).
-
Reaction Execution: Stir the reaction mixture at 0 °C for the specified time (monitoring by TLC or GC is recommended, typically 30 minutes to 2 hours is sufficient).
-
Work-up and Purification: Upon completion, quench the reaction with a few drops of water. Remove the solvent under reduced pressure. The residue is then purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to separate the borylated tetrahydroquinoline product and the recovered unreacted 1,2-dihydroquinoline.
-
Analysis: Determine the enantiomeric excess (ee) of both the product and the recovered starting material using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). The diastereomeric ratio (dr) of the product can be determined by ¹H NMR analysis of the crude reaction mixture.
Data Presentation: Substrate Scope and Performance
The following table summarizes the results for the kinetic resolution of various racemic 2-substituted 1,2-dihydroquinolines.
| Entry | Substrate (rac-1) | Time (h) | Conv. (%) | Recovered 1 (% ee) | Product 2 (% ee) | Selectivity Factor (s) |
| 1 | 2-(naphthalen-1-yl) | 0.5 | 51 | 99.4 | 97 | 251 |
| 2 | 2-(2-naphthyl) | 0.5 | 51 | >99 | 95 | 229 |
| 3 | 2-phenyl | 0.5 | 51 | 99 | 96 | 203 |
| 4 | 2-(4-methoxyphenyl) | 0.5 | 50 | >99 | 98 | 569 |
| 5 | 2-(4-fluorophenyl) | 0.5 | 51 | >99 | 98 | 468 |
| 6 | 2-methyl | 2 | 51 | 99 | 90 | 111 |
| 7 | 2-ethyl | 2 | 50 | 99 | 91 | 134 |
Data compiled from Kong, D., et al. (2017).[1][2]
Visualization: Workflow and Catalytic Cycle
Application Note 2: Dihydroquinoline Derivatives as Precursors for Chiral Ligands in Asymmetric Hydrogenation
While not directly used as catalysts in their simple forms, the dihydroquinoline and its saturated analogue, tetrahydroquinoline, provide a rigid scaffold for the synthesis of highly effective chiral ligands. Chiral diamines derived from the tetrahydroquinoline framework are particularly successful in ruthenium-catalyzed asymmetric hydrogenation of quinolines. The reaction proceeds through a dihydroquinoline intermediate, where the stereochemistry is set. This makes the catalytic system highly relevant to the chemistry of dihydroquinolines.
Experimental Protocol: General Procedure for Asymmetric Hydrogenation of Quinolines using a Ru-Diamine Catalyst
This protocol is a generalized procedure based on the work of Luo, Y.-E., et al. in The Chemical Record, 2016, 16, 2699-2713.[1]
Materials:
-
[RuCl₂(p-cymene)]₂
-
Chiral N-monosulfonylated diamine ligand (e.g., (S,S)-Ts-DPEN)
-
Substituted quinoline substrate
-
Anhydrous and degassed methanol
-
High-purity hydrogen gas
-
High-pressure autoclave with a magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a glovebox, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol% Ru) and the chiral diamine ligand (0.011 mmol, 1.1 mol%) to a glass vial equipped with a magnetic stir bar.
-
Add anhydrous and degassed methanol (1.0 mL) to the vial. Stir the mixture at room temperature for 30 minutes to pre-form the active catalyst.
-
Reaction Setup: In a separate glass liner for the autoclave, dissolve the quinoline substrate (1.0 mmol) in anhydrous and degassed methanol (1.0 mL).
-
Transfer the pre-formed catalyst solution to the substrate solution.
-
Hydrogenation: Place the glass liner into the autoclave. Seal the autoclave, purge it three times with H₂ gas, and then pressurize to the desired pressure (e.g., 50 atm).
-
Stir the reaction at a specified temperature (e.g., 40 °C) for the required duration (typically 12-24 hours).
-
Work-up and Analysis: After cooling to room temperature, carefully release the pressure. Remove the solvent from the reaction mixture under reduced pressure.
-
Purify the resulting tetrahydroquinoline product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Data Presentation: Performance of Ru-Diamine Catalyst in Asymmetric Hydrogenation
The following table shows the results for the asymmetric hydrogenation of various 2-substituted quinolines.
| Entry | Substrate | Temp (°C) | Pressure (atm) | Time (h) | Yield (%) | ee (%) |
| 1 | 2-Methylquinoline | 40 | 50 | 24 | >99 | 96 |
| 2 | 2-Ethylquinoline | 40 | 50 | 24 | >99 | 95 |
| 3 | 2-n-Propylquinoline | 40 | 50 | 24 | >99 | 94 |
| 4 | 2-Phenylquinoline | 60 | 80 | 48 | >99 | 90 |
| 5 | 2-(4-Methoxyphenyl)quinoline | 60 | 80 | 48 | >99 | 92 |
Data compiled from studies on Ru-diamine catalyzed asymmetric hydrogenations.[1][3]
Visualization: Catalytic Pathway
References
Gram-Scale Synthesis of 2,2-Dimethyl-1,2-dihydroquinoline: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the gram-scale synthesis of 2,2-dimethyl-1,2-dihydroquinoline, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis is based on the acid-catalyzed condensation of aniline with isobutyraldehyde, a variation of the Doebner-von Miller reaction. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, work-up, and purification to obtain the desired product in good yield and purity. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.
Introduction
Quinolines and their partially saturated derivatives, such as 1,2-dihydroquinolines, are privileged structures in medicinal chemistry due to their presence in a wide range of biologically active compounds. The this compound core is a key building block for the development of novel therapeutic agents. The Doebner-von Miller reaction provides a classical and effective method for the synthesis of quinolines and their derivatives through the reaction of anilines with α,β-unsaturated carbonyl compounds. In this protocol, the α,β-unsaturated carbonyl is generated in situ from the self-condensation of isobutyraldehyde under acidic conditions.
Experimental Protocol
This protocol is adapted from the general principles of the Doebner-von Miller reaction for the specific synthesis of this compound.
Materials and Equipment:
-
Aniline (freshly distilled)
-
Isobutyraldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)
-
Round-bottom flask (appropriate size for the scale)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Silica gel for column chromatography (optional, for high purity)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a dropping funnel, place aniline (1.0 equivalent) and concentrated hydrochloric acid (1.1 equivalents). Stir the mixture to form the aniline hydrochloride salt.
-
Addition of Isobutyraldehyde: Add toluene to the flask to create a slurry. Heat the mixture to reflux (approximately 110-120 °C).
-
Slowly add isobutyraldehyde (2.5 equivalents) dropwise from the dropping funnel to the refluxing mixture over a period of 1-2 hours. The reaction is exothermic; control the addition rate to maintain a steady reflux.
-
Reaction: After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of a concentrated aqueous solution of sodium hydroxide (e.g., 10 M NaOH) until the pH is basic (pH > 10). This should be done in an ice bath to control the exotherm.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane or diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts.
-
-
Purification:
-
Wash the combined organic layers with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
-
Quantitative Data Summary
| Parameter | Value |
| Reactants | |
| Aniline | 1.0 equivalent |
| Isobutyraldehyde | 2.5 equivalents |
| Concentrated HCl | 1.1 equivalents |
| Reaction Conditions | |
| Temperature | Reflux (approx. 110-120 °C) |
| Reaction Time | 5-8 hours |
| Typical Yield | 60-75% (after purification) |
| Product Characterization | |
| Appearance | Pale yellow oil or low-melting solid |
| Purity (by GC or NMR) | >95% (after purification) |
Experimental Workflow Diagram
Application Notes and Protocols: 2,2-Dimethyl-1,2-dihydroquinoline in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 2,2-dimethyl-1,2-dihydroquinoline as a versatile reagent in the construction of various heterocyclic frameworks. The protocols outlined below are based on established literature procedures and are intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.
Synthesis of Pyrano[2,3-b]quinolines
Pyrano[2,3-b]quinolines are a class of heterocyclic compounds with significant biological activities. This compound derivatives can be elaborated into this scaffold through a multi-step sequence involving a Wittig reaction, polyphosphoric acid (PPA) mediated cyclization, and subsequent reductive cyclization.
Experimental Workflow: Synthesis of Pyrano[2,3-b]quinolines
Caption: Workflow for the synthesis of pyrano[2,3-b]quinolines.
Experimental Protocols
Protocol 1.1: Wittig Reaction for the Synthesis of (E)-ethyl-α-(2,2-dimethylprop-2-ene)-2-nitrocinnamate
This procedure details the olefination of an o-nitrobenzaldehyde using a stabilized phosphorane ylide.
-
Reagents and Materials:
-
o-Nitrobenzaldehyde
-
(Carbethoxymethylene)triphenylphosphorane (1.15 to 1.2 molar equivalents)
-
Dichloromethane (optional, as a solvent)
-
Hexanes
-
Diethyl ether
-
Round-bottom flask or conical vial
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Solvent-Free Condition: In a dry conical vial, combine o-nitrobenzaldehyde and (carbethoxymethylene)triphenylphosphorane. Stir the mixture at room temperature for 15 minutes. The solid may need to be periodically scraped from the sides of the vial.[1]
-
Solvent-Based Condition: Dissolve the o-nitrobenzaldehyde in dichloromethane in a round-bottom flask equipped with a stir bar.[2] Add (carbethoxymethylene)triphenylphosphorane portion-wise while stirring.[2] Monitor the reaction by Thin Layer Chromatography (TLC).[2]
-
Work-up and Purification:
-
After the reaction is complete, add hexanes to the reaction mixture to precipitate the triphenylphosphine oxide byproduct.[3]
-
Filter the mixture, collecting the filtrate containing the product.
-
For the solvent-based reaction, evaporate the dichloromethane under reduced pressure.[2] Dissolve the residue in a minimal amount of 25% diethyl ether in hexanes to precipitate triphenylphosphine oxide.[2]
-
Filter the solution and concentrate the filtrate to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
-
Protocol 1.2: Polyphosphoric Acid (PPA) Cyclization
This protocol describes the intramolecular Friedel-Crafts acylation to form the lactone intermediate.
-
Reagents and Materials:
-
(E)-ethyl-α-(2,2-dimethylprop-2-ene)-2-nitrocinnamate
-
Polyphosphoric Acid (PPA)
-
Round-bottom flask
-
Heating mantle or oil bath
-
Ice bath
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
-
Procedure:
-
Heat PPA to approximately 60-80 °C to reduce its viscosity.[4]
-
Add the (E)-ethyl-α-(2,2-dimethylprop-2-ene)-2-nitrocinnamate to the pre-heated PPA with vigorous stirring.
-
Heat the reaction mixture, monitoring the progress by TLC.
-
Upon completion, carefully pour the hot reaction mixture into a beaker containing ice and water with stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude lactone.
-
Purify the product by column chromatography.
-
Protocol 1.3: Reductive Cyclization using Fe/HCl
This final step involves the reduction of the nitro group and subsequent intramolecular cyclization to form the pyranoquinoline core.
-
Reagents and Materials:
-
Intermediate lactone from Protocol 1.2
-
Iron powder (Fe)
-
Hydrochloric acid (HCl, concentrated)
-
Ethanol
-
Sodium hydroxide solution
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
-
Procedure:
-
In a round-bottom flask, suspend the intermediate lactone and iron powder in a mixture of ethanol and water.
-
Heat the mixture to reflux.
-
Add concentrated hydrochloric acid dropwise to the refluxing mixture.
-
Continue refluxing and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove excess iron.
-
Neutralize the filtrate with a sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, 2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline, by column chromatography.
-
Functionalization of the Dihydroquinoline Core
The double bond and the aromatic ring of this compound are amenable to various chemical transformations, providing access to a diverse range of heterocyclic structures.
Oxidation to Quinolines
Aromatization of the dihydroquinoline ring is a common transformation, often achieved using oxidizing agents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).[5][6]
| Entry | Substrate | Oxidant | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Substituted 1,2-dihydroquinoline | DDQ | Methanol | - | - | [7] |
| 2 | Substituted 1,2,3,4-tetrahydroquinoline | DDQ | 1,2-dichlorobenzene | - | - | [7] |
Note: Specific yield data for this compound was not available in the provided search results. The table reflects general observations.
-
Reagents and Materials:
-
This compound derivative
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) (1.1 - 1.5 equivalents)
-
Dichloromethane or Toluene
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve the this compound derivative in the chosen solvent in a round-bottom flask.
-
Add DDQ portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Upon completion, the reaction mixture can be filtered through a short pad of silica gel to remove the hydroquinone byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting quinoline derivative by column chromatography or recrystallization.
-
Reactions at the C3-C4 Double Bond
The double bond in this compound can undergo various addition reactions, leading to saturated heterocyclic systems.
Caption: Functionalization pathways of the dihydroquinoline double bond.
This protocol describes the addition of chlorine across the double bond.
-
Reagents and Materials:
-
N-Acetyl-2,2,6-trimethyl-1,2-dihydroquinoline
-
Sulfuryl chloride (SO₂Cl₂)
-
Carbon tetrachloride (CCl₄)
-
Round-bottom flask
-
Ice bath
-
-
Procedure:
-
Dissolve the N-acetyl-2,2,6-trimethyl-1,2-dihydroquinoline in carbon tetrachloride in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add a solution of sulfuryl chloride in carbon tetrachloride dropwise with stirring.
-
Allow the reaction to proceed to completion (monitor by TLC).
-
Carefully quench the reaction with water.
-
Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting dichloro-tetrahydroquinoline derivative by chromatography.
-
This two-step protocol leads to the formation of a 3-hydroxy-tetrahydroquinoline derivative.
-
Reagents and Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Methanol or Ethyl acetate
-
-
Procedure (Epoxidation):
-
Dissolve the this compound in dichloromethane and cool in an ice bath.
-
Add m-CPBA portion-wise and stir the mixture at 0 °C to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate to obtain the crude epoxide.
-
-
Procedure (Hydrogenolysis):
-
Dissolve the crude epoxide in methanol or ethyl acetate.
-
Add a catalytic amount of Pd/C.
-
Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus).
-
Stir until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate and purify the 3-hydroxy-2,2-dimethyl-1,2,3,4-tetrahydroquinoline by column chromatography.
-
This Markovnikov hydration of the double bond yields a 4-hydroxy-tetrahydroquinoline.[8]
-
Reagents and Materials:
-
This compound
-
Mercuric acetate (Hg(OAc)₂)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium borohydride (NaBH₄)
-
Sodium hydroxide solution
-
-
Procedure (Oxymercuration):
-
In a round-bottom flask, dissolve mercuric acetate in a mixture of THF and water.
-
Add the this compound to the solution and stir at room temperature.
-
Monitor the disappearance of the starting material by TLC.
-
-
Procedure (Demercuration):
-
Cool the reaction mixture in an ice bath and add a solution of sodium hydroxide.
-
Slowly add a solution of sodium borohydride in aqueous sodium hydroxide.
-
Stir the mixture until the reaction is complete.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the 4-hydroxy-2,2-dimethyl-1,2,3,4-tetrahydroquinoline by column chromatography.
-
These protocols provide a foundation for the utilization of this compound in the synthesis of a variety of complex heterocyclic molecules. Researchers are encouraged to consult the primary literature for further details and optimization of these procedures.
References
- 1. webassign.net [webassign.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. www1.udel.edu [www1.udel.edu]
- 4. ccsenet.org [ccsenet.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
One-Pot Synthesis of 2,2-Dimethyl-1,2-dihydroquinoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-pot synthesis of 2,2-dimethyl-1,2-dihydroquinoline derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug discovery due to their presence in numerous biologically active molecules. The methodologies outlined below offer efficient and streamlined approaches to these valuable scaffolds.
Introduction
2,2-Dimethyl-1,2-dihydroquinolines are a key structural motif found in a variety of natural products and synthetic compounds exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] Traditional multi-step syntheses of these derivatives can be time-consuming and result in lower overall yields. One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers a more efficient, economical, and environmentally friendly alternative. This approach minimizes the need for purification of intermediates, saving time and resources.
This document details various catalytic systems and protocols for the one-pot synthesis of this compound derivatives, providing researchers with the necessary information to select and implement the most suitable method for their specific research needs.
General Reaction Scheme
The one-pot synthesis of this compound derivatives typically involves the condensation reaction of an aniline with acetone or another suitable ketone in the presence of a catalyst. The general reaction is depicted below:
Caption: General workflow for the one-pot synthesis of this compound derivatives.
Experimental Protocols
Protocol 1: MOF-199 Catalyzed Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolines
This protocol describes a solvent-free, one-pot synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines using a highly crystalline and porous metal-organic framework, MOF-199, as a heterogeneous catalyst.[5]
Materials:
-
Substituted anilines
-
Acetone
-
MOF-199 (Copper(II) 1,3,5-benzenetricarboxylate)
-
Ethyl acetate
-
Hexane
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
Procedure:
-
In a round bottom flask, take the substituted aniline (1 mmol), acetone (5 mL), and MOF-199 (2.5 mol%).
-
The reaction mixture is stirred at 60 °C for the appropriate time (see Table 1).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the catalyst is separated by filtration.
-
The excess acetone is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an ethyl acetate/hexane mixture as the eluent.
-
The structure of the product is confirmed by FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.
| Entry | Substituted Aniline | Time (h) | Yield (%) |
| 1 | Aniline | 3 | 95 |
| 2 | 4-Methylaniline | 3.5 | 92 |
| 3 | 4-Methoxyaniline | 4 | 90 |
| 4 | 4-Chloroaniline | 5 | 85 |
| 5 | 4-Bromoaniline | 5.5 | 82 |
| 6 | 4-Nitroaniline | 6 | 78 |
Table 1: Synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline derivatives using MOF-199 catalyst.[5]
Protocol 2: Nanocrystalline-TiO₂ on Dodecyl-Sulfated Silica (NCTDSS) Catalyzed Synthesis
This method employs a solid acid catalyst, NCTDSS, for the one-pot synthesis of dihydroquinoline derivatives under reflux conditions.[6]
Materials:
-
Cyclic-β-diketone derivatives (e.g., dimedone)
-
Acrylonitrile or methyl acrylate
-
Primary amine
-
NCTDSS (5 mol%)
-
Ethanol
-
Ice-cold water
Procedure:
-
A mixture of the cyclic-β-diketone derivative (1 mmol) and acrylonitrile or methyl acrylate (1 mmol) is dissolved in hot ethanol in the presence of NCTDSS (5 mol%).
-
After an appropriate time, the primary amine (1 mmol) is added to the mixture.
-
The resulting mixture is refluxed for a suitable time, with reaction progress monitored by TLC.
-
Upon completion, the reaction mass is poured into ice-cold water.
-
The precipitated product is filtered, washed with water, dried, and recrystallized from hot ethanol.
-
If recrystallization is not sufficient for purification, column chromatography on silica gel (hexane/ethyl acetate eluent) is performed.[6]
| Product | Yield (%) | Melting Point (°C) |
| 2-Amino-5,6,7,8-tetrahydro-7,7-dimethyl-5-oxo-N-phenylquinoline-1(4H)-carboxamide | 92 | 165-167 |
| 7,8-Dihydro-2-hydroxy-1-(3-hydroxyphenyl)-7,7-dimethylquinolin-5(1H,4H,6H)-one | 88 | 188-190 |
Table 2: Examples of dihydroquinoline derivatives synthesized using NCTDSS catalyst.[6]
Proposed Reaction Mechanism
The formation of the this compound ring from anilines and acetone, particularly in the Skraup-Doebner-Von Miller reaction, is proposed to proceed through a series of steps involving aldol condensation of acetone, followed by Michael addition of the aniline, cyclization, and dehydration.
Caption: Proposed mechanism for the formation of this compound.
Characterization Data
The synthesized compounds are typically characterized by various spectroscopic techniques. Below is a summary of representative data for a synthesized this compound derivative.
| Compound | FT-IR (cm⁻¹) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| 2-Amino-5,6,7,8-tetrahydro-7,7-dimethyl-5-oxo-N-phenylquinoline-1(4H)-carboxamide[6] | 3425, 3313, 1654, 1554 | 0.96 (s, 6H), 2.10 (s, 2H), 2.46 (s, 2H), 3.03 (s, 2H), 4.67 (d, 2H), 5.15 (t, 1H), 6.88-7.38 (m, 5H), 8.29 (s, 1H) | 19.2, 28.6, 32.2, 42.9, 50.6, 74.2, 116.3, 122.4, 128.2, 130.9, 133.9, 140.7, 146.9, 148.2, 195.3 |
Table 3: Spectroscopic data for a representative dihydroquinoline derivative.[6]
Applications in Drug Development
Dihydroquinoline and its derivatives are scaffolds of great interest in medicinal chemistry. They have been investigated for a wide array of therapeutic applications, including:
-
Anticancer Agents: Certain dihydroquinoline derivatives have shown potential as anticancer agents by interacting with biological targets such as human aldehyde dehydrogenase 1A1 (ALDH1A1).[3]
-
Anti-inflammatory Activity: The this compound core has been identified in compounds exhibiting anti-inflammatory properties.[1]
-
Antimicrobial and Antifungal Agents: The quinoline framework is a common feature in many antimicrobial and antifungal drugs.
The efficient one-pot synthesis of these derivatives allows for the rapid generation of compound libraries for screening and lead optimization in drug discovery programs.
Conclusion
The one-pot synthesis of this compound derivatives represents a significant advancement in synthetic organic chemistry, providing a powerful tool for researchers in academia and industry. The protocols and data presented here offer a solid foundation for the synthesis and exploration of this important class of heterocyclic compounds for various applications, particularly in the field of drug development. The use of heterogeneous catalysts like MOF-199 and NCTDSS also aligns with the principles of green chemistry by facilitating catalyst recovery and reuse.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. One pot synthesis of heterocyclic dihydroquinoline analogs incorporating quinoline and pyrimidine fused rings in condensation reaction using NCTDSS as a catalyst [ajgreenchem.com]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 2,2-Dimethyl-1,2-dihydroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2-dihydroquinoline scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and natural products. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate and improve the efficiency of many organic transformations, including the synthesis of heterocyclic compounds like dihydroquinolines. This document provides detailed protocols and application notes for the microwave-assisted synthesis of 2,2-disubstituted-1,2-dihydroquinolines.
It is important to note that while the specific synthesis of 2,2-Dimethyl-1,2-dihydroquinoline is not widely reported in the literature, the following protocols for the closely related and well-documented analogue, 2,2,4-trimethyl-1,2-dihydroquinoline , serve as an excellent model and starting point for the development of a synthetic route to the target compound. The principles and conditions described herein are broadly applicable to the synthesis of this class of compounds.
The classical method for synthesizing 2,2,4-trimethyl-1,2-dihydroquinoline is the Doebner-von Miller reaction, which involves the reaction of aniline with an α,β-unsaturated carbonyl compound.[1] In the case of the trimethyl derivative, this unsaturated carbonyl, mesityl oxide, is typically formed in situ from the self-condensation of acetone under acidic conditions. Microwave irradiation has been shown to significantly accelerate this reaction.[2]
Synthetic Challenge for this compound
The synthesis of this compound, which lacks a substituent at the C4 position, presents a challenge for the traditional Doebner-von Miller approach. The reaction of aniline with acetone, the simplest ketone that can provide the 2,2-dimethyl moiety, invariably leads to the formation of 2,2,4-trimethyl-1,2-dihydroquinoline due to the nature of the acetone self-condensation intermediate. Alternative synthetic strategies, such as the cyclization of N-(1,1-dimethylpropargyl)anilines, may be required to achieve the desired substitution pattern. However, the protocols provided below for the analogous trimethylated compound offer a robust and well-characterized example of a microwave-assisted dihydroquinoline synthesis.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline (Analogous Compound)
This protocol is adapted from established procedures for the acid-catalyzed condensation of aniline with acetone under microwave irradiation.
Materials:
-
Aniline (freshly distilled)
-
Acetone (reagent grade)
-
Concentrated Hydrochloric Acid (HCl) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)
-
Microwave reactor equipped with a magnetic stirrer and temperature and pressure sensors
-
10 mL microwave reaction vessel with a stir bar
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vessel, combine aniline (1.0 mmol, 93 mg), acetone (5.0 mmol, 368 µL), and a catalytic amount of concentrated hydrochloric acid (0.1 mmol).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 10-20 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Carefully open the vessel and dilute the reaction mixture with ethyl acetate (20 mL).
-
Neutralization: Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 10 mL) to neutralize the acid, followed by brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain pure 2,2,4-trimethyl-1,2-dihydroquinoline.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline, comparing conventional heating with microwave-assisted methods.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reactants | Aniline, Acetone | Aniline, Acetone |
| Catalyst | HCl, Iodine, or other Lewis/Brønsted acids | HCl, p-TsOH, or other suitable acids |
| Solvent | Often neat or with a high-boiling solvent | Often solvent-free or minimal solvent |
| Temperature | 100-150°C | 120-150°C |
| Reaction Time | Several hours to days | 10-30 minutes |
| Typical Yield | 60-80% | 85-95% |
Visualizations
Reaction Pathway
The following diagram illustrates the proposed mechanism for the acid-catalyzed synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline from aniline and acetone, which proceeds via a Doebner-von Miller type reaction.
Caption: Proposed Doebner-von Miller reaction pathway for the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline.
Experimental Workflow
This diagram outlines the general workflow for the microwave-assisted synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline.
Caption: General experimental workflow for microwave-assisted dihydroquinoline synthesis.
References
Application Notes and Protocols: 2,2-Dimethyl-1,2-dihydroquinoline in the Synthesis of Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,2-dimethyl-1,2-dihydroquinoline scaffolds in the generation of novel bioactive compounds. Detailed protocols for the synthesis of derivatives with anti-inflammatory and protein kinase inhibitory activities are presented, along with the underlying biological signaling pathways.
Introduction
The this compound core structure is a valuable pharmacophore in medicinal chemistry. Its unique electronic and steric properties make it an attractive starting point for the synthesis of a diverse range of biologically active molecules. This document outlines key applications and provides detailed experimental procedures for the synthesis and evaluation of these compounds.
I. Synthesis of Anti-inflammatory Agents
Derivatives of this compound have been shown to possess significant anti-inflammatory properties. The following protocols are based on the work of Dillard et al. (1973) and describe general methods for the synthesis of these compounds from N-propynylanilines.[1][2]
Experimental Protocols
General Procedure for the Synthesis of 2,2-Dimethyl-1,2-dihydroquinolines (Method A):
A solution of the appropriate N-(1,1-dimethyl-2-propynyl)aniline (0.1 mol) in 150 mL of dioxane is heated to 75°C. Cuprous chloride (CuCl, 0.1 mol) is added, and the mixture is stirred at 75°C for 2 hours. After cooling, the mixture is filtered, diluted with diethyl ether, and washed with water. The organic layer is dried over magnesium sulfate (MgSO₄) and the solvent is removed by distillation to yield the this compound product.
General Procedure for the Synthesis of 4-Chloro-2,2-dimethyl-1,2-dihydroquinolines (Method C):
A mixture of the N-(1,1-dimethyl-2-propynyl)aniline (0.1 mol) and cuprous chloride (CuCl, 0.2 mol) in 150 mL of dioxane is stirred at room temperature for 48 hours. The reaction mixture is filtered, and the filtrate is diluted with diethyl ether and washed with water. The organic layer is dried (MgSO₄) and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using benzene as the eluent to afford the 4-chloro-2,2-dimethyl-1,2-dihydroquinoline.
Quantitative Data: Anti-inflammatory Activity
The anti-inflammatory activity of synthesized this compound derivatives was evaluated using a UV-induced erythema inhibition assay in guinea pigs. The dose that causes a 50% inhibition of erythema (ED₅₀) is reported. For comparison, acetylsalicylic acid has an ED₅₀ of 50 mg/kg in this assay.[1]
| Compound | Substituent | ED₅₀ (mg/kg, oral) |
| 1 | H | >100 |
| 2 | 6-CH₃ | 50 |
| 3 | 8-CH₃ | 25 |
| 4 | 6-Cl | 50 |
| 5 | 8-Cl | 25 |
| 6 | 6-OCH₃ | 50 |
| 7 | 8-OCH₃ | 25 |
Experimental Workflow
Caption: Workflow for synthesis and anti-inflammatory evaluation.
II. Synthesis of Protein Kinase Inhibitors
Substituted 2,2,4-trimethyl-1,2-dihydroquinolines serve as precursors for the synthesis of potent protein kinase inhibitors, specifically 4,5-dihydro-1H-[1][3]dithiolo[3,4-c]quinoline-1-thione derivatives. These compounds have shown significant inhibitory activity against various kinases involved in cancer signaling pathways. The following protocols are adapted from Guda et al. (2022).[3]
Experimental Protocols
Synthesis of 4,4-dimethyl-4,5,8,9-tetrahydro-1H-[1][4]dioxino[2,3-g][1][3]dithiolo[3,4-c]quinoline-1-thione (2h):
A mixture of 2,2,4-trimethyl-1,2-dihydroquinoline derivative 1d (4.62 g, 20 mmol) and elemental sulfur (3.2 g, 100 mmol) in dimethylformamide (DMF, 20 mL) is refluxed for 15 hours. The reaction mixture is then poured into water, and the resulting precipitate is collected and recrystallized from toluene to yield the desired product 2h .
General Procedure for the Synthesis of N-acyl-[1][3]dithiolo[3,4-c]quinoline-1-thiones (2i–m):
To a solution of the appropriate dithioloquinoline-1-thione (2f–h , 1 mmol) in dry toluene (15 mL), the corresponding carbonyl chloride (1.2 mmol) is added. The reaction mixture is refluxed for 8 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the N-acylated products.
Quantitative Data: Protein Kinase Inhibitory Activity
The synthesized dithioloquinoline-1-thione derivatives were screened for their inhibitory activity against a panel of protein kinases. The half-maximal inhibitory concentration (IC₅₀) values were determined using an ELISA-based assay, with sorafenib as a reference standard.[3]
| Compound | JAK3 IC₅₀ (µM) | NPM1-ALK IC₅₀ (µM) | cRAF[Y340D][Y341D] IC₅₀ (µM) |
| 2a | 0.36 | 0.54 | - |
| 2b | 0.38 | 0.25 | - |
| 2c | 0.41 | - | 0.78 |
| 2q | 0.46 | - | 5.34 |
| Sorafenib | 0.78 | 0.43 | 1.95 |
Experimental Workflow
Caption: Workflow for synthesis and kinase inhibition assay.
III. Mechanism of Action: Nrf2 Signaling Pathway
The hepatoprotective effects of certain 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline derivatives are attributed to their ability to modulate the Nrf2 signaling pathway. This pathway is a key regulator of cellular defense against oxidative stress.
Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is inactivated, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, leading to their transcription and the subsequent production of antioxidant and detoxification enzymes.
Caption: Nrf2/Keap1 signaling pathway activation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted 2,2-Dimethyl-1,2-dihydroquinolines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted 2,2-dimethyl-1,2-dihydroquinolines.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of substituted 2,2-dimethyl-1,2-dihydroquinolines, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Steric Hindrance: Bulky substituents on the aniline or the second reactant can impede the reaction. Substituents at the 8-position of the aniline ring are particularly problematic due to steric clashes.[1][2] | - Modify Reactants: If possible, use starting materials with smaller substituents. - Optimize Catalyst: For metal-catalyzed reactions, experiment with different ligands that may accommodate bulkier substrates. - Alternative Synthetic Route: Consider a different synthetic approach that is less sensitive to steric effects, such as a radical-initiated cyclization.[3] |
| Inefficient Catalyst: The chosen catalyst may not be active enough under the reaction conditions. Some catalysts can be expensive or toxic.[4] | - Catalyst Screening: Test a variety of catalysts, such as Lewis acids (e.g., Sc(OTf)₃, Bi(OTf)₃), Brønsted acids (e.g., p-toluenesulfonic acid), or transition metal catalysts (e.g., Pd, Rh, Ru, Cu, Au, Fe).[3][4][5][6] - Catalyst Loading: Optimize the catalyst concentration; higher loading may improve yields but can also lead to side reactions.[4] - Heterogeneous Catalysts: Consider using a heterogeneous catalyst, like a zeolite (e.g., H-Y-MMM), which can simplify purification.[4] | |
| Inappropriate Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the yield. | - Temperature Optimization: Systematically vary the reaction temperature. Some reactions require elevated temperatures, while others proceed at room temperature.[4] - Solvent Selection: The choice of solvent is critical. For instance, in some reactions, using isopropanol instead of methanol or ethanol can prevent the formation of acetal byproducts.[1][2] Acetonitrile is also a common solvent for these syntheses.[4] - Reaction Time: Monitor the reaction progress over time to determine the optimal duration. | |
| Formation of Side Products | Oxidation to Quinoline: The 1,2-dihydroquinoline product can be sensitive to air and may oxidize to the corresponding quinoline, especially if an acid-labile protecting group is present.[1] | - Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). - Control Acidity: If using an acid catalyst, neutralization during workup can prevent further oxidation. - Protecting Groups: Choose N-protecting groups that are stable under the reaction conditions and less prone to facilitating autoxidation. |
| Acetal Formation: When using alcohol solvents like methanol or ethanol, the starting aldehyde may form an acetal, consuming the starting material.[1][2] | - Solvent Change: Switch to a less reactive alcohol like isopropanol or a non-alcoholic solvent such as acetonitrile.[1][2] | |
| Polymerization: In the condensation reaction of anilines with acetone, polymerization of the dihydroquinoline product can be a significant side reaction.[7] | - Control Temperature: The reaction is often exothermic; maintain a controlled temperature to minimize polymerization.[4] - Catalyst Choice: Certain catalysts may favor monomer formation over polymerization. | |
| Difficult Purification | Catalyst Removal: Homogeneous catalysts can be challenging to separate from the reaction mixture.[4] | - Use Heterogeneous Catalysts: Employing a solid-supported catalyst simplifies removal by filtration.[4] - Chromatography: If using a homogeneous catalyst, purification by column chromatography is often necessary.[4] |
| Complex Reaction Mixture: Multiple side products can complicate the isolation of the desired compound. | - Optimize Selectivity: Fine-tune reaction conditions to minimize the formation of byproducts. - Recrystallization/Chromatography: Utilize appropriate purification techniques to isolate the target molecule. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to substituted 2,2-dimethyl-1,2-dihydroquinolines?
A1: Several methods are commonly employed, including:
-
Condensation of Anilines with Acetone: This is a variation of the Skraup reaction, often catalyzed by acids.[4][5]
-
Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis (RCCOM): This method utilizes N-allyl 2-aminobenzaldehydes as precursors.[1][2][8]
-
Cyclization of N-(1,1-dimethylpropargyl) anilines: This approach often uses a copper catalyst.[9]
-
Intramolecular Allylic Amination: This can be catalyzed by various metals, including gold and iron.[6]
-
Tandem Hydroamination-Hydroarylation: Gold(I) catalysts can be used to react aromatic amines with alkynes.[10]
Q2: How does steric hindrance affect the synthesis?
A2: Steric hindrance, particularly from bulky substituents on the aniline ring (e.g., at the 8-position) or on the other reactant, can significantly decrease or even prevent the desired reaction from occurring. This is due to non-bonded interactions that destabilize the transition state of the cyclization step.[1][2]
Q3: My reaction is forming the quinoline instead of the 1,2-dihydroquinoline. What can I do?
A3: The 1,2-dihydroquinoline product is susceptible to oxidation. To minimize this:
-
Ensure your reaction and workup are performed under an inert atmosphere (N₂ or Ar).
-
If your N-protecting group is acid-labile (like Boc), subsequent treatment with acid can lead to deprotection and autoxidation to the quinoline.[1] Consider using a more stable protecting group or carefully controlling the pH during workup.
Q4: I am observing a significant amount of what appears to be an acetal of my starting aldehyde. How can I prevent this?
A4: Acetal formation is a common side reaction when using alcohol solvents, especially methanol and ethanol. Switching to a bulkier, less reactive alcohol like isopropanol can significantly reduce or eliminate this issue.[1][2] Alternatively, using a non-protic solvent like acetonitrile may be a viable option.[4]
Q5: What are the advantages of using a heterogeneous catalyst?
A5: Heterogeneous catalysts, such as zeolites, offer several advantages. They can be easily separated from the reaction mixture by simple filtration, which simplifies the workup process and often allows for the catalyst to be recycled. This can also reduce the cost and environmental impact of the synthesis.[4][5]
Experimental Protocols
General Protocol for Hydrazine-Catalyzed RCCOM
This protocol is a generalized procedure based on the synthesis of 1,2-dihydroquinolines via RCCOM.
-
Reactant Preparation: Synthesize the required N-allyl 2-aminobenzaldehyde precursor.
-
Reaction Setup: To a solution of the N-allyl 2-aminobenzaldehyde in a suitable solvent (e.g., isopropanol), add the hydrazine catalyst (e.g., hydrazine bis-trifluoroacetate salt).[1]
-
Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 80-140°C) for a designated time, monitoring the reaction progress by TLC or LC-MS.[1]
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield the desired substituted 2,2-dimethyl-1,2-dihydroquinoline.
Data Presentation
Table 1: Effect of Solvent on RCCOM Yield
| Entry | Solvent | Conversion (%) | Yield (%) | Side Product |
| 1 | Methanol | Nearly full | Lower | Dimethyl acetal |
| 2 | Ethanol | - | 80 | Diethyl acetal (10%) |
| 3 | Isopropanol | Essentially full | 86 (¹H NMR), 82 (isolated) | Minimal |
| Data adapted from a study on hydrazine-catalyzed RCCOM.[1][2] |
Table 2: Influence of N-Protecting Group on RCCOM
| Entry | N-Protecting Group | Product Yield (%) | Quinoline Formation (%) |
| 1 | Benzoyl (Bz) | 59-86 | - |
| 2 | t-Butyloxycarbonyl (Boc) | 64 | 15 |
| 3 | Methanesulfonyl (Ms) | 59-86 | - |
| 4 | Acetyl (Ac) | 59-86 | 7 |
| 5 | Methyl (Me) | 0 | - |
| Yields are approximate ranges based on reported data.[1] |
Visualizations
Logical Workflow for Troubleshooting Low Yield
A decision-making workflow for addressing low product yield.
Signaling Pathway: Common Side Reactions
Pathways leading to common side products in the synthesis.
References
- 1. Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,2-Dihydroquinoline synthesis [organic-chemistry.org]
- 7. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]
- 8. Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2,2-Dimethyl-1,2-dihydroquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,2-Dimethyl-1,2-dihydroquinoline and its derivatives, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2,2-Dimethyl-1,2-dihydroquinolines?
A1: The most prevalent methods involve the condensation of anilines with acetone or its derivatives. This reaction is typically acid-catalyzed, employing a variety of catalysts such as Brønsted acids (e.g., HCl, HBF₄), Lewis acids (e.g., Sc(OTf)₃, Zn(OTf)₂, BF₃·OEt₂), or heterogeneous catalysts like zeolites and metal-organic frameworks (MOFs).[1][2] Other notable methods include the Skraup-Doebner-Von Miller reaction and its modifications, as well as more recent developments like hydrazine-catalyzed ring-closing metathesis and gold-catalyzed intramolecular hydroarylation.[3][4]
Q2: I am observing a low yield in my reaction. What are the potential causes?
A2: Low yields can stem from several factors:
-
Suboptimal Reaction Temperature: The reaction temperature significantly impacts the reaction rate and yield. For instance, in the MOF-199 catalyzed synthesis, increasing the temperature from room temperature to 80°C dramatically improves the yield.[5][6]
-
Incorrect Reaction Time: Insufficient reaction time can lead to incomplete conversion, while excessively long reaction times may promote the formation of side products or degradation of the desired product.
-
Inefficient Catalyst: The choice and concentration of the catalyst are crucial. For example, in the reaction of aniline with acetone, different acid catalysts can result in varying yields.[2][7]
-
Inappropriate Solvent: The solvent can influence the reaction in several ways, including reactant solubility and the formation of side products like acetals when using alcohol-based solvents.[4][8]
-
Presence of Inhibiting Additives: Certain functional groups or compounds can interfere with the reaction. For example, anilines and alkyl halides have been shown to diminish yields in hydrazine-catalyzed dihydroquinoline synthesis.[4][8]
Q3: How can I minimize the formation of side products?
A3: To minimize side products:
-
Avoid Alcohol Solvents if Acetal Formation is an Issue: When using alcohol solvents like methanol or ethanol, the formation of dimethyl or diethyl acetals can consume starting materials.[4][8] Switching to a non-alcoholic solvent like acetonitrile or a bulkier alcohol like isopropanol can mitigate this issue.[4][8]
-
Choose an Appropriate N-Protecting Group: In some syntheses, certain N-protecting groups like Boc and Ac can lead to the formation of quinoline as a side product through autoxidation.[4]
-
Optimize Reaction Conditions: Fine-tuning the reaction temperature, time, and catalyst loading can help to favor the desired reaction pathway and minimize the formation of undesired byproducts.
Q4: What are the recommended methods for purifying this compound?
A4: Common purification techniques include:
-
Column Chromatography: This is a widely used method for separating the desired product from unreacted starting materials and side products.[2]
-
Distillation: For volatile dihydroquinolines, vacuum distillation can be an effective purification method.[1][7]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be used to obtain highly pure material.
-
Extraction and Washing: A standard work-up procedure involving extraction with an organic solvent and washing with water or brine is often performed before further purification steps to remove water-soluble impurities.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive or insufficient catalyst. | - Increase catalyst loading.- Use a more active catalyst (see comparative data below).- Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. |
| Low reaction temperature. | - Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. For the MOF-199 catalyzed reaction, 80°C was found to be optimal.[5][6] | |
| Incorrect solvent. | - Switch to a solvent that is known to be effective for the specific reaction. Acetonitrile has been reported to give high yields in some cases.[2] | |
| Formation of a Significant Amount of Acetal Side Product | Use of methanol or ethanol as a solvent. | - Replace the alcohol with a non-protic solvent like acetonitrile.- If an alcohol is necessary, use a bulkier one like isopropanol to slow down the rate of acetalization.[4][8] |
| Formation of Quinoline as a Byproduct | Use of acid-labile N-protecting groups (e.g., Boc) followed by autoxidation. | - Consider using a more stable N-protecting group if the desired product is the dihydroquinoline.- Alternatively, if quinoline is the desired product, the reaction can be followed by treatment with acid to promote deprotection and autoxidation.[4] |
| Difficulty in Isolating the Product | The product is unstable and oxidizes to quinoline upon exposure to air. | - Work under an inert atmosphere (e.g., nitrogen or argon).- Use purification methods that minimize exposure to air and heat. |
| The product is an oil and difficult to crystallize. | - Attempt purification by column chromatography or vacuum distillation. |
Quantitative Data
Table 1: Effect of Solvent on the Yield of 1,2-Dihydroquinoline Synthesis
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetonitrile | 80 | 12 | 65 | [4] |
| Methanol | 80 | 12 | 65 (with significant acetal formation) | [4] |
| Ethanol | 80 | 12 | 80 | [4] |
| Isopropanol | 80 | 12 | 86 | [4] |
Table 2: Effect of Catalyst on the Yield of 2,2,4-Trimethyl-1,2-dihydroquinoline
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| MOF-199 (2.5 mol%) | Solvent-free | 80 | 18 | 74 | [5][6] |
| Zeolite H-Y-MMM | Solvent-free | 60-230 | 6-23 | Not specified | [2] |
| Sc(OTf)₃ | Acetonitrile | Room Temp | 2-6 (Microwave) | 65-98 | [2] |
| Zn(OTf)₃ | Solvent-free | Room Temp | 22 | 70-80 | [2] |
| HF/BF₃ | - | 80-150 | - | High Yield | [7] |
| Benzenesulfonic acid | - | 150-160 | 8.5 | 38.3 | [7] |
Experimental Protocols
Protocol 1: Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline using HF/BF₃ Catalyst
This protocol is adapted from a patented procedure.[7]
Materials:
-
Aniline
-
Acetone
-
45% Hydrofluoric acid (HF)
-
Boron trifluoride hydrate (BF₃·H₂O)
Procedure:
-
To a one-liter, four-necked flask equipped with an acetone inlet, a distillation column with a dephlegmator, a thermometer, and a stirrer, add aniline (420 g, 4.51 moles), 45% hydrofluoric acid (6.23 g, 0.14 mole), and boron trifluoride hydrate (13.3 g, 71.5% BF₃ content, 0.14 mole).
-
Heat the mixture to 120°C.
-
Over a period of 10 hours, add acetone (1310 g, 22.6 moles) to the flask while maintaining the internal temperature at 120-125°C.
-
During the addition, continuously distill off and recover unreacted acetone from the top of the distillation column.
-
After the addition is complete, continue to heat the reaction mixture for a specified time to ensure complete reaction.
-
Cool the reaction mixture to room temperature.
-
Purify the product by vacuum distillation.
Visualizations
Diagram 1: Proposed Reaction Mechanism for the Acid-Catalyzed Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline
Caption: Acid-catalyzed synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline.
Diagram 2: Experimental Workflow for Optimizing Reaction Conditions
Caption: Workflow for optimizing the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of 2,2-Dimethyl-1,2-dihydroquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,2-Dimethyl-1,2-dihydroquinoline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
-
Question: I am experiencing a significant loss of this compound during purification by column chromatography. What are the possible reasons and how can I improve the yield?
-
Answer: Low recovery from column chromatography can be attributed to several factors. 1,2-Dihydroquinolines can be unstable, especially if they are not N-substituted, and may be prone to oxidation on silica gel or in the presence of trace acids.[1] Here are some troubleshooting steps:
-
Deactivate the Silica Gel: Use silica gel deactivated with a small percentage of a base like triethylamine mixed into the eluent. This neutralizes acidic sites on the silica that can cause degradation or irreversible adsorption of the basic dihydroquinoline.
-
Optimize the Solvent System: An inappropriate solvent system can lead to poor separation and product loss. Use Thin Layer Chromatography (TLC) to determine the optimal eluent. A good starting point for non-polar compounds like this compound is a mixture of hexane and ethyl acetate. The desired compound should have an Rf value of approximately 0.35 for good separation.[2]
-
Work-up Procedure: Ensure the crude product is properly worked up before chromatography. Washing the organic layer with water can remove some polar impurities that might streak on the column.[3]
-
Column Packing and Loading: Improperly packed columns can lead to channeling and poor separation. Ensure the silica gel is packed as a uniform slurry to avoid air bubbles.[2] Load the sample concentrated in a minimal amount of solvent.
-
Issue 2: Product "Oiling Out" During Recrystallization
-
Question: My this compound is separating as an oil instead of crystals during recrystallization. What should I do?
-
Answer: "Oiling out" is a common problem that occurs when the solute is insoluble in the solvent at the temperature of crystallization. Here’s how to troubleshoot this issue:
-
Solvent Selection: The chosen solvent may be unsuitable. An ideal recrystallization solvent should dissolve the compound when hot but not when cold. For this compound, consider solvents like ethanol, hexane, or mixtures thereof.
-
Control Cooling Rate: Rapid cooling can promote oil formation. Allow the hot, saturated solution to cool slowly to room temperature on a benchtop before transferring it to an ice bath. Insulating the flask can also help slow down the cooling process.
-
Increase Solvent Volume: The solution might be too concentrated. Add a small amount of hot solvent to the mixture where the oil has separated and reheat until the oil redissolves. Then, allow it to cool slowly.
-
Scratching the Flask: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. This creates nucleation sites for crystal growth.
-
Issue 3: Product Darkens or Decomposes Upon Standing
-
Question: My purified this compound sample darkens over time. Is it decomposing and how can I prevent this?
-
Answer: 1,2-Dihydroquinolines, particularly those with a hydrogen on the nitrogen, are known to be unstable and can be readily oxidized by air to the corresponding quinoline.[1] They can also undergo disproportionation in the presence of trace acids to a mixture of the quinoline and the tetrahydroquinoline.[1]
-
Storage Conditions: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. Storing it at low temperatures in a refrigerator or freezer can also slow down decomposition.
-
Exclusion of Light: Some compounds are light-sensitive. Store the sample in an amber vial or a flask wrapped in aluminum foil.
-
Purity: Ensure the final product is free of acidic impurities from the synthesis or purification steps, as these can catalyze degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most frequently employed and effective purification techniques for this compound are column chromatography and recrystallization. The choice between these methods depends on the scale of the reaction and the nature of the impurities. Column chromatography is excellent for separating the desired product from a wide range of impurities,[3] while recrystallization is a good final step for achieving high purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities can include unreacted starting materials such as aniline and acetone (or its self-condensation products like mesityl oxide and diacetone alcohol).[4] Side-products from the synthesis, including polymeric forms of the dihydroquinoline, are also significant impurities.[4][5] Additionally, the oxidized quinoline form can be present.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of your sample can be determined using several analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and easy way to visualize the number of components in your sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.
-
Melting Point Determination: A sharp melting point close to the literature value indicates high purity.
Quantitative Data Summary
| Purification Method | Typical Yield | Purity Achieved | Reference |
| Column Chromatography | 77-94% | >95% | [3] |
| Distillation | 82.8% | 91.4-96.5% | [4] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude product.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand (approximately 0.5-1 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid air bubbles.[2]
-
Add another layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the concentrated sample to the top of the silica gel column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be predetermined by TLC.
-
Collect fractions and monitor the elution of the product using TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Gently heat the mixture while stirring until the solid is completely dissolved.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]
- 4. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
Technical Support Center: Synthesis of 2,2-Dimethyl-1,2-dihydroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dimethyl-1,2-dihydroquinoline.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, particularly when using the common method of reacting an aniline with an acetone derivative.
Issue 1: Low Yield of this compound and Tar Formation
-
Question: My reaction is resulting in a low yield of the desired this compound, and I observe significant tar formation in the reaction vessel. What are the potential causes and solutions?
-
Answer: Tar formation is a frequent problem in the acid-catalyzed synthesis of dihydroquinolines, often stemming from the polymerization of acetone or intermediates under acidic conditions.
Potential Causes:
-
High Reaction Temperature: Excessive heat can accelerate polymerization and degradation pathways.
-
Strong Acid Catalyst: Highly concentrated or strong acids can promote unwanted side reactions.
-
Prolonged Reaction Time: Extended reaction times can lead to the degradation of the product and the formation of polymeric byproducts.
Suggested Solutions:
-
Temperature Control: Maintain a controlled reaction temperature, typically between 80-150°C. Lowering the temperature may slow down the reaction but can significantly reduce tar formation.[1]
-
Catalyst Optimization:
-
Slow Addition of Reagents: Add the acetone derivative slowly to the heated aniline solution to maintain a low concentration of the carbonyl compound and minimize its self-condensation.
-
Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) can be effective, especially with a heterogeneous catalyst.[3]
-
Issue 2: Formation of Quinoline and Tetrahydroquinoline Side Products
-
Question: My product mixture contains significant amounts of 2,2-dimethylquinoline (the oxidized product) and 2,2-dimethyl-1,2,3,4-tetrahydroquinoline (the reduced product). How can I minimize these side reactions?
-
Answer: The formation of the corresponding quinoline and tetrahydroquinoline is a classic issue related to the stability of the dihydroquinoline ring.
Potential Causes:
-
Oxidation: 1,2-dihydroquinolines are susceptible to oxidation to the more stable aromatic quinoline, especially in the presence of air (oxygen) at elevated temperatures.
-
Disproportionation: Under acidic conditions, 1,2-dihydroquinolines can undergo disproportionation, where one molecule is oxidized to the quinoline and another is reduced to the tetrahydroquinoline.[2]
Suggested Solutions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen and subsequent oxidation.
-
Control of Acidity: The choice and concentration of the acid catalyst are critical. A milder acid or a heterogeneous catalyst might suppress the disproportionation reaction.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to isolate the dihydroquinoline before significant oxidation or disproportionation occurs.
-
Choice of Catalyst: The catalyst can significantly influence the product distribution. For instance, palladium on carbon (Pd/C) under low hydrogen pressure can favor the dihydroquinoline, while higher pressure can lead to the quinoline. Platinum on carbon (Pt/C) has been shown to favor the formation of the tetrahydroquinoline.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of this compound from aniline and acetone?
A1: The reaction, often a variation of the Doebner-von Miller reaction, is believed to proceed through a series of steps:
-
Aldol Condensation: Two molecules of acetone undergo an acid-catalyzed aldol condensation to form mesityl oxide (an α,β-unsaturated ketone).
-
Michael Addition: Aniline acts as a nucleophile and adds to the β-carbon of mesityl oxide in a conjugate Michael addition.
-
Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the amino group attacks the carbonyl carbon.
-
Dehydration: The cyclic intermediate then dehydrates to form the this compound.
Q2: Which catalyst is best for the synthesis of this compound?
A2: The "best" catalyst is highly dependent on the specific reaction conditions and desired outcome.
-
Brønsted Acids (e.g., HCl, H₂SO₄, p-TsOH): These are commonly used but can lead to tar formation and disproportionation.[1]
-
Lewis Acids (e.g., ZnCl₂, Sc(OTf)₃, BF₃): These can offer better selectivity and milder reaction conditions. A combination of HF and BF₃ has been reported to give high yields of the monomeric dihydroquinoline.[1][5]
-
Heterogeneous Catalysts (e.g., MOF-199, Zeolites): These offer advantages in terms of ease of separation, reusability, and potentially higher selectivity with reduced side reactions.[2][3][5]
Q3: How can I purify this compound from the side products?
A3: Purification can typically be achieved by:
-
Distillation: Vacuum distillation is often effective for separating the desired dihydroquinoline from less volatile polymeric materials and potentially from the tetrahydroquinoline and quinoline derivatives, depending on their boiling points.
-
Column Chromatography: For smaller scale reactions or for achieving high purity, column chromatography on silica gel is a standard method. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically used.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification technique.
Data Presentation
Table 1: Effect of Catalyst on the Yield of 2,2,4-Trimethyl-1,2-dihydroquinoline
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| HCl | 130-140 | 6 | ~19 | [1] |
| p-Toluenesulfonic acid | Not specified | Not specified | <60 | [1] |
| BF₃/aniline complex | 100-105 | 8 | ~69 | [1] |
| HF and BF₃ | 80-150 | 2-16 | up to 82.8 | [1] |
| Sc(OTf)₃ | Room Temp | 2-6 (Microwave) | 65-98 | [5] |
| Zn(OTf)₃ | Room Temp - 70 | 22 (at RT) | 70-80 | [5] |
| MOF-199 | 80 | 18-24 | 74 | [3] |
Note: The specific substrate is 2,2,4-trimethyl-1,2-dihydroquinoline, which is structurally very similar to this compound and the trends are expected to be comparable.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline using a Lewis Acid Catalyst
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add aniline (1.0 equivalent) and the Lewis acid catalyst (e.g., 5-10 mol% Zn(OTf)₃).
-
Reagent Addition: Slowly add acetone (excess, e.g., 3-5 equivalents) to the stirred mixture. If the reaction is exothermic, control the addition rate to maintain the desired temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 70°C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Mandatory Visualization
Caption: Reaction pathway for the formation of this compound and its major side reactions.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]
Stability issues of 2,2-Dimethyl-1,2-dihydroquinoline under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,2-Dimethyl-1,2-dihydroquinoline under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is susceptible to degradation under both acidic and oxidative conditions. Under acidic conditions, the primary degradation pathway is disproportionation. The compound is also sensitive to air oxidation, which can lead to the formation of the corresponding quinoline.
Q2: What is acid-catalyzed disproportionation?
A2: Acid-catalyzed disproportionation is a chemical reaction where a single reactant is converted into two or more dissimilar products. In the case of 1,2-dihydroquinolines, one molecule is oxidized to the corresponding quinoline, while another is reduced to the tetrahydroquinoline.[1][2]
Q3: What are the expected degradation products of this compound under acidic conditions?
A3: Under acidic conditions, this compound is expected to disproportionate into 2,2-Dimethyl-quinoline and 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline.
Q4: How does pH affect the stability of this compound?
Q5: Are there any recommended storage conditions for this compound?
A5: To minimize degradation, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, protected from light, and kept in a cool, dry place. If in solution, neutral or slightly basic pH is likely preferable to acidic conditions.
Troubleshooting Guides
Issue 1: Unexpected peaks observed in HPLC analysis after sample preparation in acidic mobile phase.
-
Possible Cause: Acid-catalyzed disproportionation of this compound.
-
Troubleshooting Steps:
-
Analyze the peak pattern: Look for two new peaks that correspond to the retention times of 2,2-Dimethyl-quinoline and 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline.
-
Confirm peak identities: If standards are available, perform co-injection to confirm the identity of the new peaks. Alternatively, use LC-MS to identify the molecular weights of the degradation products.
-
Adjust mobile phase pH: If possible, use a mobile phase with a neutral or slightly basic pH to minimize on-column degradation.
-
Minimize sample exposure time: Prepare samples immediately before analysis and minimize the time the sample spends in the acidic mobile phase.
-
Issue 2: Loss of parent compound purity over time when stored in an acidic solution.
-
Possible Cause: Ongoing acid-catalyzed disproportionation.
-
Troubleshooting Steps:
-
Re-evaluate storage conditions: Avoid storing this compound in acidic solutions. If an acidic pH is required for an experiment, prepare the solution fresh and use it immediately.
-
Perform a time-course study: Analyze the sample at different time points to monitor the rate of degradation. This can help in determining the acceptable time frame for your experiment.
-
Consider alternative solvents/buffers: If the application allows, explore the use of non-acidic solvent systems.
-
Data Presentation
Table 1: Potential Degradation Products of this compound
| Condition | Degradation Pathway | Major Degradation Products |
| Acidic | Disproportionation | 2,2-Dimethylquinoline, 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline |
| Basic | Hydrolysis (if applicable) | Dependent on other functional groups on the molecule |
| Oxidative | Oxidation | 2,2-Dimethylquinoline |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis
This protocol is a general guideline for assessing the stability of this compound under acidic and basic conditions.[3][4][5][6]
1. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 M and 1 M
- Sodium hydroxide (NaOH), 0.1 M and 1 M
- Methanol or Acetonitrile (HPLC grade)
- Water (HPLC grade)
- pH meter
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To separate vials, add a known volume of the stock solution to an equal volume of 0.1 M HCl and 1 M HCl.
-
Keep the vials at room temperature and/or an elevated temperature (e.g., 60 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an appropriate amount of NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To separate vials, add a known volume of the stock solution to an equal volume of 0.1 M NaOH and 1 M NaOH.
-
Keep the vials at room temperature and/or an elevated temperature (e.g., 60 °C).
-
At specified time points, withdraw an aliquot, neutralize it with an appropriate amount of HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stressed samples.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
3. Data Analysis:
- Calculate the percentage of degradation of this compound at each time point and condition.
- Identify and quantify the major degradation products.
Visualizations
Caption: Acid-catalyzed disproportionation of this compound.
Caption: General workflow for a forced degradation study.
Caption: Troubleshooting logic for unexpected degradation.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianjpr.com [asianjpr.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Optimization of reaction conditions for 2,2-Dimethyl-1,2-dihydroquinoline derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2,2-dimethyl-1,2-dihydroquinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize 2,2,4-trimethyl-1,2-dihydroquinoline is extremely vigorous and difficult to control. What measures can I take to moderate it?
A1: Highly exothermic reactions are a known challenge in certain quinoline syntheses, such as the Skraup reaction. To control the reaction, consider the following:
-
Moderator Addition: The use of a moderator like ferrous sulfate (FeSO₄) or boric acid can help make the reaction less violent.[1]
-
Controlled Reagent Addition: Add strong acids, such as sulfuric acid, slowly and with efficient cooling to manage the heat generated.[1]
-
Efficient Stirring: Ensure good mixing to dissipate heat and prevent the formation of localized hotspots.[1]
Q2: I am observing significant tar formation in my reaction, leading to a low yield of the desired this compound derivative. What is the cause and how can I minimize it?
A2: Tar formation is often a result of harsh acidic and oxidizing conditions which can cause polymerization of reactants and intermediates.[1] To minimize tarring:
-
Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the exothermic phase must be controlled.[1]
-
Use a Moderator: As mentioned previously, ferrous sulfate can help control the reaction rate and reduce charring.[1]
-
Purification: The crude product may be a tarry residue. Purification via steam distillation followed by extraction is a common method to isolate the quinoline derivative from the tar.[1]
Q3: My Doebner-von Miller reaction for a 1,2-dihydroquinoline derivative is resulting in a large amount of polymeric material. How can this be prevented?
A3: Polymerization of the α,β-unsaturated aldehyde or ketone intermediate is a common side reaction in the Doebner-von Miller synthesis. To mitigate this, focus on controlling the reaction conditions to favor the desired cyclization over polymerization. Careful control of temperature and acid concentration is crucial.
Q4: What are some modern and milder catalytic systems for the synthesis of this compound derivatives?
A4: Several modern catalytic systems offer milder reaction conditions and improved yields:
-
Metal-Organic Frameworks (MOFs): MOF-199 has been used as a heterogeneous catalyst for the one-pot synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines from anilines and acetone under solvent-free and mild conditions.[2][3] This catalyst is reusable.[2]
-
Bismuth Triflate (Bi(OTf)₃): Commercially available Bi(OTf)₃ can be used in catalytic amounts under microwave-assisted conditions to synthesize substituted 1,2-dihydroquinolines in good yields with short reaction times.[2]
-
Gold(I) Catalysis: Gold(I) catalysts, in conjunction with a silver co-catalyst, can efficiently catalyze the tandem hydroamination-hydroarylation of anilines and alkynes under microwave irradiation to produce substituted 1,2-dihydroquinolines.[4]
-
Iron Catalysis: A facile and efficient iron-catalyzed intramolecular allylic amination of 2-aminophenyl-1-en-3-ols can produce 1,2-dihydroquinoline derivatives under mild reaction conditions with good yields.[5]
-
Zeolites: Micro-meso-macroporous zeolite H-Y-MMM can be used as a heterogeneous catalyst for the condensation of aniline with acetone.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inefficient catalyst | - Ensure the catalyst is active and used in the correct concentration. For heterogeneous catalysts like MOF-199 or zeolites, ensure proper activation and dispersion.[2][6] - Consider switching to a more efficient catalytic system as listed in the FAQs. |
| Unsuitable solvent | - The choice of solvent can be critical. For instance, in the hydrazine-catalyzed synthesis, switching from methanol to isopropanol can prevent acetal formation and improve yield.[7][8] - Some modern methods work well under solvent-free conditions.[3] | |
| Steric hindrance | - Substituents on the aniline ring, particularly at the 8-position, can sterically hinder the cyclization and lead to poor yields.[7][8] | |
| Formation of Unwanted Side Products (e.g., quinoline instead of 1,2-dihydroquinoline) | Oxidation of the 1,2-dihydroquinoline product | - 1,2-Dihydroquinolines can be sensitive to air oxidation, especially under acidic conditions. Work-up procedures should be performed promptly. - In some cases, the choice of N-protecting group can influence the stability; for instance, an N-Boc group can be removed in situ, leading to autoxidation to the quinoline.[7] |
| Acetal formation | - When using alcoholic solvents like methanol with aldehyde substrates, acetal formation can consume starting material. Using a bulkier alcohol like isopropanol can minimize this side reaction.[7][8] | |
| Difficulty in Product Purification | Tarry byproducts | - For reactions prone to tar formation, steam distillation of the crude product can be an effective first purification step.[1] - Column chromatography is often required for final purification.[6] |
| Catalyst removal | - Using a heterogeneous catalyst like MOF-199 or a zeolite simplifies purification as it can be removed by simple filtration.[2][3] |
Quantitative Data Summary
Table 1: Comparison of Catalytic Systems for 2,2,4-Trimethyl-1,2-dihydroquinoline Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| MOF-199 (2.5 mol%) | Aniline, Acetone | Solvent-free | Mild | - | Excellent conversion | [2][3] |
| Zeolite H-Y-MMM (5-20%) | Aniline, Acetone | - | 60-230 | 6-23 | - | [6] |
| Sc(OTf)₃ (0.05 mmol) | Aniline, Acetone (1:600) | CH₃CN | Room Temp (MW) | 2-6 | 65 | [6] |
| BF₃·O(C₂H₅)₂ | Aniline, Acetone | - | <50 | - | - | [6] |
Table 2: Optimization of Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis
| Entry | Solvent | Temperature (°C) | Conversion/Yield (%) | Notes | Reference |
| 1 | Acetonitrile | - | ~95% conversion, ~70% yield | - | [7][8] |
| 2 | Methanol | - | Nearly full conversion, no yield increase | Dimethyl acetal formation observed | [7][8] |
| 3 | Ethanol | - | - / 80% yield | 10% diethyl acetal observed | [7][8] |
| 4 | Isopropanol | - | Full conversion, 86% yield (NMR) | Most effective solvent | [7][8] |
| 5 | Isopropanol | 120 | Good conversion and yield | Slightly diminished for the same time | [7][8] |
Experimental Protocols
1. Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolines using MOF-199 Catalyst [2][3]
-
Reaction Setup: In a round-bottom flask, combine the substituted aniline and acetone (or another desired ketone).
-
Catalyst Addition: Add MOF-199 (2.5 mol%) to the mixture.
-
Reaction: Stir the reaction mixture under mild, solvent-free conditions. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, the heterogeneous catalyst can be separated from the reaction mixture by simple filtration. The catalyst can be washed, dried, and reused. The filtrate containing the product can be concentrated and purified, typically by column chromatography.
2. Gold(I)-Catalyzed Tandem Hydroamination-Hydroarylation [4]
-
Reaction Setup: In a microwave process vial, combine the arylamine (0.5 mmol), alkyne (2.5 mmol), gold(I) catalyst (e.g., 1c/AgOTf, 0.025 mmol), and an additive like NH₄PF₆ (0.075 mmol) in a suitable solvent such as acetonitrile (1 mL).
-
Reaction: Irradiate the mixture with microwaves at a specified temperature (e.g., 150 °C) for a short duration (10-70 minutes).
-
Work-up: After cooling, the reaction mixture is typically concentrated and purified by column chromatography to isolate the substituted 1,2-dihydroquinoline.
Visualizations
Caption: Workflow for MOF-199 catalyzed synthesis.
Caption: Troubleshooting logic for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,2-Dihydroquinoline synthesis [organic-chemistry.org]
- 6. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]
- 7. Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
How to avoid polymerization of 2,2-Dimethyl-1,2-dihydroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 2,2-Dimethyl-1,2-dihydroquinoline during their experiments. The information is based on established chemical principles and data from structurally similar compounds.
Troubleshooting Guide: Unexpected Polymerization
Issue: You have observed the formation of a viscous liquid, gel, or solid precipitate in your sample of this compound, suggesting that polymerization has occurred.
Possible Causes and Solutions:
| Potential Cause | Recommended Action | Detailed Protocol |
| Acidic Contamination | Neutralize any potential acidic impurities. | Protocol 1: Neutralization Wash. Before use or storage, dissolve the this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure at a low temperature. |
| Exposure to Air (Oxygen) | Store and handle the compound under an inert atmosphere. | Protocol 2: Inert Atmosphere Handling. Use a glovebox or Schlenk line for all manipulations. If a glovebox is unavailable, purge vials and reaction vessels with an inert gas (e.g., argon or nitrogen) for several minutes before introducing the compound. Use septa and cannulation techniques for transfers. |
| Exposure to Light | Protect the compound from light. | Store the compound in an amber vial or a clear vial wrapped in aluminum foil. Conduct experiments in a fume hood with the sash lowered to minimize light exposure, or use light-blocking shields. |
| Elevated Temperatures | Store the compound at a low temperature. | Store this compound at refrigerated temperatures (2-8 °C) for short-term storage and at -20 °C for long-term storage. Avoid repeated freeze-thaw cycles. |
| Lack of an Inhibitor | Add a suitable polymerization inhibitor. | Protocol 3: Addition of a Polymerization Inhibitor. Prepare a stock solution of the chosen inhibitor (see inhibitor selection table below). Add the inhibitor to the this compound solution to the desired final concentration. Ensure thorough mixing. |
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of this compound polymerization?
While specific studies on this compound are limited, the structurally similar 2,2,4-trimethyl-1,2-dihydroquinoline is known to undergo acid-catalyzed polymerization.[1] The proposed mechanism involves the protonation of the dihydroquinoline, which then acts as an electrophile to attack another neutral dihydroquinoline molecule, initiating a cationic polymerization cascade. It is also plausible that a free-radical polymerization pathway could be initiated by oxygen or other radical sources, given the vinyl-aniline-like structure.
Q2: What are the best storage conditions for this compound?
To maximize shelf life and prevent polymerization, this compound should be stored under the following conditions:
-
Temperature: Refrigerated (2-8 °C) for short-term and frozen (-20 °C) for long-term storage.
-
Atmosphere: Under an inert atmosphere (argon or nitrogen) to exclude oxygen.
-
Light: Protected from light by using an amber vial or by wrapping the container in aluminum foil.
-
Purity: Ensure the material is free from acidic impurities. If in doubt, perform a neutralization wash (see Protocol 1).
Q3: Which polymerization inhibitors are recommended for this compound?
There are no inhibitors specifically validated for this compound. However, based on inhibitors used for structurally related compounds such as vinyl monomers and amines, the following are recommended for investigation:
| Inhibitor Class | Specific Example | Proposed Mechanism | Typical Concentration Range (for other systems) |
| Hindered Phenols | Butylated hydroxytoluene (BHT) | Radical scavenger; donates a hydrogen atom to terminate radical chains. | 0.1 - 0.5 wt%[2][3] |
| Stable Nitroxide Radicals | TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) | Radical scavenger; efficiently traps carbon-centered radicals.[4][5] | 50 - 500 ppm |
| Aromatic Amines | Phenothiazine (PTZ) | Radical scavenger. | 100 - 1000 ppm |
Q4: How can I determine the optimal concentration of a polymerization inhibitor?
The optimal inhibitor concentration will depend on your specific experimental conditions (e.g., temperature, solvent, exposure to air). A stability study is recommended to determine the most effective concentration.
Protocol 4: Determination of Optimal Inhibitor Concentration
-
Prepare several small-scale samples of this compound in your intended solvent.
-
Add varying concentrations of the chosen inhibitor to each sample (e.g., 0 ppm, 50 ppm, 100 ppm, 200 ppm, 500 ppm).
-
Include a control sample with no inhibitor.
-
Store the samples under your typical experimental conditions (or accelerated conditions, such as slightly elevated temperature) and protect them from light.
-
Monitor the samples over time for any signs of polymerization (e.g., increased viscosity, discoloration, precipitate formation).
-
Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the concentration of the monomer and detect the formation of oligomers.[6][7]
Q5: How can I remove the inhibitor before my reaction?
If the inhibitor is incompatible with your downstream application, it can be removed using standard purification techniques:
-
Hindered Phenols (e.g., BHT): Can often be removed by column chromatography on silica gel.
-
Acidic or Basic Inhibitors: Can be removed by an appropriate aqueous wash.
Visualizations
Caption: A workflow diagram illustrating the key steps to prevent the polymerization of this compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. Innovative Analytical Techniques for Detecting and Quantifying Oligomers in Environmental Matrices - Queensland Alliance for Environmental Health Sciences - University of Queensland [qaehs.centre.uq.edu.au]
- 7. Development and validation of analytical methods for monomeric and oligomeric migrants from nylon 12 packaging materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Skraup Synthesis of Dihydroquinolines: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the Skraup synthesis of dihydroquinolines. The following frequently asked questions (FAQs) and guides address common challenges to help optimize reaction conditions, maximize yields, and ensure reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the difference between the classic Skraup synthesis and a synthesis targeting dihydroquinolines?
A1: The classic Skraup synthesis is designed to produce fully aromatic quinolines. It typically involves reacting an aniline with glycerol, sulfuric acid, and a strong oxidizing agent (like nitrobenzene).[1][2][3] The reaction proceeds through a 1,2-dihydroquinoline intermediate, which is then oxidized in situ to the corresponding quinoline.[3][4][5] To isolate the 1,2-dihydroquinoline, the reaction conditions must be modified, primarily by omitting or replacing the strong oxidizing agent, which allows the reaction to terminate at the dihydroquinoline stage. Recent methods have also been developed using different catalysts and reactants, such as ketones, to favor dihydroquinoline formation.[6]
Q2: My reaction is extremely exothermic and difficult to control. How can I moderate it?
A2: The Skraup synthesis is notoriously exothermic and can become violent.[7][8] To ensure safety and control, consider the following measures:
-
Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a common and effective method to moderate the reaction's exothermicity.[9][10] Boric acid can also be used.[3]
-
Gradual Reagent Addition: Add the concentrated sulfuric acid slowly and in portions while ensuring efficient cooling and stirring. This helps to dissipate heat and prevent localized hotspots.[10]
-
Controlled Heating: Heat the mixture gently to initiate the reaction. Once it begins (often indicated by boiling), remove the external heat source. The reaction's own exotherm should sustain it for a period. Reapply heat only after this initial vigorous phase has subsided.[9]
Q3: Why is the yield of my dihydroquinoline product consistently low?
A3: Low yields can result from several factors:
-
Unwanted Oxidation: If reaction conditions are too harsh or if an oxidizing agent is inadvertently present, the desired dihydroquinoline may be oxidized to the quinoline. Ensure the exclusion of strong oxidizing agents if the dihydroquinoline is the target product.
-
Incomplete Reaction: The reaction may require a sufficient reflux period after the initial exothermic phase to go to completion. Ensure adequate reaction time and temperature.[9]
-
Tar Formation: The highly acidic and high-temperature conditions can lead to the polymerization of reactants and intermediates, forming significant amounts of tar, which traps the product.[9][11]
-
Substituent Effects: The electronic nature of substituents on the aniline ring affects reactivity. Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups can hinder it, requiring more forceful conditions and potentially leading to lower yields.[9]
Q4: How can I minimize tar formation and purify my product from the resulting residue?
A4: Tar formation is a primary challenge in this synthesis.[10][11]
-
Minimizing Tar: Using a moderator like ferrous sulfate can help control the reaction rate and reduce charring.[10] Avoiding excessively high temperatures is also crucial.
-
Purification from Tar: The most effective method to separate the volatile dihydroquinoline from the non-volatile tar is steam distillation.[9] The crude reaction mixture is first made strongly alkaline, and then steam is passed through it to carry over the product. The dihydroquinoline can then be separated or extracted from the aqueous distillate.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Runaway Reaction | Reaction is too exothermic; rapid addition of acid; localized heating. | Immediately cool the flask in an ice-water bath. In the future, add ferrous sulfate as a moderator, ensure slow acid addition with efficient stirring, and apply heat gently.[9][10] |
| Low or No Product Yield | Incomplete reaction; unwanted oxidation to quinoline; suboptimal temperature; reactant degradation. | Ensure a sufficient reflux period after the initial exotherm. Omit the oxidizing agent (e.g., nitrobenzene) if dihydroquinoline is the target. Optimize reaction temperature and time based on your specific substrates.[9] |
| Formation of Quinoline Instead of Dihydroquinoline | Presence of an oxidizing agent (e.g., nitrobenzene, arsenic acid); air oxidation under harsh conditions. | Explicitly exclude oxidizing agents from the reaction mixture. Conduct the reaction under an inert atmosphere (e.g., Nitrogen, Argon) to prevent air oxidation. |
| Excessive Tar Formation | Reaction temperature is too high; reaction is too vigorous; polymerization of acrolein or other intermediates. | Use a moderator (ferrous sulfate).[10] Maintain the lowest effective reaction temperature. Minimize reaction time to what is necessary for completion.[9] |
| Difficult Product Isolation | Product is trapped in a tarry residue. | Make the crude mixture alkaline and perform steam distillation to isolate the volatile dihydroquinoline.[9] Follow with solvent extraction from the distillate. |
| Ambiguous Regiochemistry (with meta-substituted anilines) | Cyclization can occur at two different positions on the aromatic ring. | The regiochemical outcome for meta-substituted anilines is often unpredictable, yielding a mixture of 5- and 7-substituted products.[12] Careful analysis (e.g., NMR) is required to identify the major product. Consider alternative synthetic routes if a single isomer is required. |
Experimental Protocols
Key Experiment: Synthesis of 6-fluoro-2,2,4-trimethyl-1,2-dihydroquinoline
This protocol is an example of a modified Skraup-type reaction optimized for dihydroquinoline synthesis.[6]
Materials:
-
4-fluoroaniline
-
Acetone
-
Sodium iodide (NaI)
-
Tetrafluoroboric acid (HBF₄)
Procedure:
-
Reaction Setup: To a reaction vessel, add 4-fluoroaniline and acetone.
-
Catalyst Addition: Add sodium iodide and a catalytic amount of HBF₄ (e.g., 0.5 mol%).
-
Reaction: Stir the mixture at the designated reaction temperature until completion (monitor by TLC or LC-MS).
-
Workup: Upon completion, quench the reaction mixture with an appropriate aqueous solution (e.g., sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to obtain the pure 6-fluoro-2,2,4-trimethyl-1,2-dihydroquinoline.
Visual Guides
Reaction Mechanism
Caption: Reaction mechanism for the acid-catalyzed Skraup synthesis of 1,2-dihydroquinolines.
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification of dihydroquinolines.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common issues in dihydroquinoline synthesis.
References
- 1. Quinoline Synthesis - Skraup [quimicaorganica.org]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. uop.edu.pk [uop.edu.pk]
- 4. youtube.com [youtube.com]
- 5. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. Skraup reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Regioselective Functionalization of Dihydroquinolines
Welcome to the technical support center for the regioselective functionalization of dihydroquinolines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in the functionalization of dihydroquinolines?
A1: Regioselectivity is primarily governed by a combination of electronic effects, steric hindrance, the choice of catalyst and ligands, and the use of directing groups.[1][2]
-
Electronic Effects: The inherent electron distribution of the dihydroquinoline ring influences the reactivity of different C-H bonds. For instance, in N-aryl dihydroquinolines, the C6 and C8 positions on the carbocyclic ring are often electronically favored for functionalization.
-
Catalyst/Ligand System: The metal center (e.g., Palladium, Rhodium, Copper, Ruthenium) and the steric and electronic properties of the associated ligands play a crucial role in determining which C-H bond is activated.[3][4][5] Bulky ligands can sterically hinder more accessible positions, directing the catalyst to less crowded sites.[3]
-
Directing Groups: Installing a directing group on the nitrogen atom or elsewhere on the scaffold is a powerful strategy to force the catalyst into close proximity with a specific C-H bond, leading to high regioselectivity.[6][7]
-
Reaction Conditions: Parameters such as solvent polarity, temperature, and the choice of base can significantly impact the reaction pathway and the stability of key intermediates, thereby influencing the regiochemical outcome.[1][3][8]
Q2: Which positions on the dihydroquinoline core are most commonly targeted for functionalization?
A2: For N-substituted 1,2-dihydroquinolines, functionalization most commonly targets the C-H bonds of the carbocyclic ring (positions C5, C6, C7, C8) and the allylic C3 position. C-H activation strategies often focus on the C6 and C8 positions, as these can be influenced by directing groups on the nitrogen atom.[9] Organocatalytic methods have been developed for allylic alkylation at the C3 position.[10]
Q3: How does the choice of metal catalyst affect the regiochemical outcome?
A3: Different transition metals exhibit distinct reactivity patterns and coordination preferences, which can be exploited to target different positions.
-
Palladium (Pd): Pd catalysts are widely used for C-H arylation, often favoring the C2 and C8 positions in quinoline N-oxides, a common precursor or intermediate.[1][11] The choice of phosphine ligands is critical in tuning this selectivity.[12]
-
Rhodium (Rh): Rhodium catalysts can offer complementary selectivity to palladium. For instance, in certain systems, switching from a palladium to a rhodium-based catalyst can favor C8 functionalization.[12]
-
Copper (Cu): Copper-based catalysts are often preferred for introducing C-N and C-S bonds.[11] For C-H amidation of quinoline N-oxides, Cu(I) catalysts like Cu(CH3CN)4PF6 have shown high activity.[9]
-
Ruthenium (Ru): Cationic ruthenium complexes have been proven effective for regioselective coupling reactions to form tricyclic quinoline derivatives.[13][14]
Q4: Can photoredox catalysis be used for the regioselective functionalization of dihydroquinolines?
A4: Yes, photoredox catalysis offers a mild and efficient approach. It can be used to generate radical intermediates under visible light irradiation, enabling reactions that might be challenging under thermal conditions. For instance, a photoredox/nickel dual catalysis system can achieve regioselective hydroalkylation of alkynes, a reaction type applicable to precursors of functionalized dihydroquinolines.[15] This approach has been used for the regioselective hydrosilylation of quinolines to access C6-silylated dihydroquinolines, which serve as versatile synthons for further derivatization.[16]
Troubleshooting Guides
Problem 1: Poor Regioselectivity (Mixture of Isomers)
| Possible Cause | Troubleshooting Step |
| Suboptimal Catalyst/Ligand Combination | The ligand is a key controller of regioselectivity.[4][17] Screen a variety of ligands with different steric (e.g., bulky phosphines like PAd₂ⁿBu) and electronic properties.[5] Consider switching the metal catalyst (e.g., from Pd to Rh or Cu) to alter the selectivity profile.[6][12] |
| Ineffective Directing Group | If using a directing group strategy, ensure it is correctly installed and robust under the reaction conditions. The coordination of the directing group to the metal center is crucial for selectivity.[12] |
| Incorrect Solvent or Base | The polarity and coordinating ability of the solvent can significantly impact selectivity.[3] Test a range of solvents (e.g., DMF, toluene, dioxane). The choice of base is also critical; screen inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic bases.[3][12] |
| Reaction Temperature | Higher temperatures can sometimes lead to a loss of selectivity by providing enough energy to overcome the activation barrier for multiple reaction pathways.[3] Try running the reaction at a lower temperature for a longer duration. |
Problem 2: Low or No Conversion to Product
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the metal precursor (e.g., Pd(OAc)₂) is high quality and stored properly. Consider using a pre-catalyst or an in-situ activation method.[12] Trace impurities in reagents or solvents can poison the catalyst; ensure all materials are pure and dry.[12] |
| Inappropriate Ligand | The chosen ligand may be inhibiting the catalytic cycle. Screen different classes of ligands (e.g., phosphines, N-heterocyclic carbenes) to find one compatible with your substrate and catalyst.[12] |
| Insufficient Temperature | C-H activation processes often require elevated temperatures to proceed at a reasonable rate.[12] Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. |
| Incorrect Base | The base is often crucial for the C-H activation step (e.g., in a concerted metalation-deprotonation mechanism).[4] The strength and nature of the base can be critical; screen a range of bases.[3] |
Data Presentation: Catalyst Systems for Regioselective Functionalization
Table 1: Palladium-Catalyzed C-H Arylation of N-Substituted Indolines/Tetrahydroquinolines
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Position | Yield (%) | Reference |
| Pd(OAc)₂ | DavePhos | Cs₂CO₃ | Toluene | 110 | C6 | Good | [18] |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 110 | C6 | 65 | [18] |
| Pd(OAc)₂ | X-Phos | K₂CO₃ | DMF | 120 | C2 | High | [1][12] |
| Pd(OAc)₂ | None | PivOH | Toluene | 110 | C2 | Moderate | [12] |
Table 2: Other Metal-Catalyzed Regioselective Functionalizations
| Catalyst System | Reaction Type | Position | Yield (%) | Regioselectivity | Reference |
| Ru₃(CO)₁₂ / NH₄PF₆ | Hydroamination/C-H Activation | Tricyclic | 99 | 20:1 | [13] |
| Co(OAc)₂ | C-H Amidation (N-Oxide) | C8 | Good-Excellent | High | [9] |
| Cu(CH₃CN)₄PF₆ | C-H Amidation (N-Oxide) | C8 | High | High | [9] |
| MgBr₂ | Multicomponent Reaction | C4/C2 | up to 99 | High (single isomer) | [8] |
| Hydrazine | Carbonyl-Olefin Metathesis | Ring-Closing | 82 | N/A | [19] |
Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed C-H Arylation at C2 (N-Oxide Strategy)
This protocol is adapted from general procedures for the C-H functionalization of quinoline N-oxides.[1]
-
Preparation: To an oven-dried reaction vessel, add the dihydroquinoline N-oxide (1.0 mmol, 1.0 equiv.), the aryl bromide (1.5 mmol, 1.5 equiv.), Pd(OAc)₂ (0.05 mmol, 5 mol%), and the appropriate phosphine ligand (0.10 mmol, 10 mol%).
-
Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.) and the solvent (e.g., DMF, 5 mL).
-
Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes, or by using three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture under an inert atmosphere at the specified temperature (e.g., 100-120 °C) for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: MgBr₂-Catalyzed Multicomponent Synthesis of 1,2-Dihydroquinolines
This protocol is based on a solvent-free method for synthesizing substituted 1,2-dihydroquinolines.[8]
-
Preparation: In a reaction flask, combine the aniline (1.0 mmol, 1.0 equiv.), the ketone (5.0 mmol, 5.0 equiv.), and MgBr₂ (1.0 mmol, 1.0 equiv.).
-
Reaction: Heat the solvent-free mixture with stirring at a specified temperature (e.g., 80 °C) for the required time (e.g., 1-3 hours).
-
Monitoring: Monitor the reaction progress by TLC until the starting aniline is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Add water and extract the product with an appropriate organic solvent (e.g., CH₂Cl₂).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for catalyst and condition screening to achieve regioselectivity.
Caption: Decision tree for troubleshooting poor regioselectivity in experiments.
Caption: A simplified catalytic cycle for directed C-H functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Catalytic synthesis of tricyclic quinoline derivatives from the regioselective hydroamination and C-H bond activation reaction of benzocyclic amines and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regioselective Hydroalkylation and Arylalkylation of Alkynes by Photoredox/Nickel Dual Catalysis: Application and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
Technical Support Center: Friedländer Synthesis of Quinoline Derivatives
Welcome to the technical support center for the Friedländer synthesis of quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important reaction. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments.
General Issues
Q1: I am observing a very low yield or no product formation in my Friedländer synthesis. What are the common initial factors to investigate?
A1: Low yields in the Friedländer synthesis can often be attributed to several key factors. A systematic approach to troubleshooting is recommended. Begin by evaluating the following:
-
Inappropriate Catalyst: The selection of an acid or base catalyst is critical and highly dependent on the specific substrates being used. An unsuitable catalyst may not effectively promote the reaction or could lead to the formation of side products.[1][2]
-
Suboptimal Reaction Temperature: Many Friedländer syntheses require heating to proceed at an efficient rate. However, excessively high temperatures can cause decomposition of reactants or the desired product, often resulting in tar formation.[2] Conversely, a temperature that is too low will lead to a slow or incomplete reaction.[1]
-
Poor Substrate Reactivity: The electronic and steric properties of your starting materials significantly influence the reaction rate. For instance, electron-withdrawing groups on the 2-aminoaryl aldehyde or ketone can deactivate the aromatic ring, making the cyclization step more challenging.[1]
-
Presence of Water: In many acid-catalyzed versions of this synthesis, the water generated during the reaction can inhibit the reaction equilibrium.[1] The use of anhydrous reagents and solvents is often beneficial.[1]
Catalyst and Reagent-Specific Issues
Q2: My reaction is sluggish. Should I use a stronger acid or base catalyst?
A2: Not necessarily. While traditional methods often employ strong acids (e.g., H₂SO₄, trifluoroacetic acid) or bases (e.g., KOtBu), these harsh conditions can sometimes lead to side reactions and lower yields.[2][3][4] Modern approaches have demonstrated the effectiveness of milder and more specialized catalysts. Consider exploring alternatives such as:
-
Lewis Acids: Catalysts like neodymium(III) nitrate hexahydrate and ytterbium triflate have been shown to be efficient.[4]
-
Iodine and p-Toluenesulfonic Acid: These have been successfully used, particularly under solvent-free conditions.[3][4]
-
Ionic Liquids (ILs): ILs such as [bmim]HSO₄ can act as both catalyst and solvent, often leading to high yields and simplified workup.[5][6]
-
Solid-Supported Catalysts: Using solid supports can facilitate milder reaction conditions and easier catalyst removal.[3]
Q3: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I improve the regioselectivity?
A3: Poor regioselectivity with unsymmetrical ketones is a common challenge in the Friedländer synthesis.[3] Here are some strategies to address this:
-
Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity. For instance, certain ionic liquids have been shown to favor the formation of a single product.[7]
-
Substrate Modification: Introducing a directing group, such as a phosphoryl group on the α-carbon of the ketone, can control the direction of enolization and subsequent cyclization.[3]
Reaction Condition Optimization
Q4: My reaction is still not proceeding well, even after changing the catalyst. What other reaction parameters can I optimize?
A4: Beyond catalyst selection, optimizing the following reaction conditions is crucial:
-
Solvent: The choice of solvent can have a significant impact on the reaction outcome. While polar aprotic solvents like dichloromethane (DCM) are common for acidic conditions, and non-polar solvents like toluene for basic conditions, exploring other options can be beneficial.[3] In some cases, water has been shown to be a highly effective and environmentally friendly solvent.[7][8] Solvent-free conditions, often in combination with specific catalysts or microwave irradiation, can also lead to improved yields.[3][5]
-
Temperature: As mentioned, temperature is a critical parameter. If you are experiencing product decomposition, consider lowering the temperature. For sluggish reactions, a moderate increase in temperature or switching to microwave irradiation may be beneficial.
-
Reaction Time: It is essential to monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid product degradation from prolonged heating.[2][7]
Q5: I have heard about microwave-assisted Friedländer synthesis. What are the advantages?
A5: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the Friedländer reaction. The primary advantages include:
-
Rapid Reaction Times: Reactions that may take several hours or even days under conventional heating can often be completed in minutes using microwave irradiation.[9][10][11]
-
Higher Yields: In many cases, microwave heating leads to significantly higher product yields compared to conventional methods. For example, a catalyst-free synthesis of 8-hydroxyquinolines showed a yield of 72% with microwave heating compared to 34% with conventional heating.[12]
-
Improved Purity: The rapid and uniform heating provided by microwaves can often minimize the formation of side products.[13]
Data Presentation: Comparison of Catalytic Systems and Conditions
The following tables summarize quantitative data for different approaches to the Friedländer synthesis, allowing for a comparison of their effectiveness.
Table 1: Comparison of Various Catalysts in Friedländer Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None (Conventional) | 2-amino-3-hydroxybenzaldehyde + ketones | Ethanol | Reflux | Several hours | 34 | [12] |
| None (Microwave) | 2-amino-3-hydroxybenzaldehyde + ketones | Ethanol | 130 | 30-40 min | 72 | [12] |
| p-Toluenesulfonic acid/Iodine | 2-aminoaryl ketones + α-methylene ketones | Solvent-free | 80-100 | - | High | [2][3] |
| Choline hydroxide (ChOH) | 2-aminonicotinaldehyde + Acetone | Water | 50 | 6 hours | 99 | [7] |
| [Bmmim][Im] (Ionic Liquid) | 2-aminonicotinaldehyde + Ketones | - | 80 | - | Excellent | [7] |
| Acetic Acid (Microwave) | 2-aminophenylketones + cyclic ketones | Neat | 160 | 5 min | Excellent | [9] |
| [Cu3(BTC)2] (MOF) | 2-aminobenzophenone + Ethyl acetoacetate | Toluene | 80 | 2 hours | 80 | [14] |
Table 2: Effect of Solvent on Microwave-Assisted Friedländer Synthesis
| Solvent | Dielectric Constant | Yield (%) |
| Dichloroethane (DCE) | 10.4 | 78 |
| Acetonitrile | 37.5 | ~78 |
| Toluene | 2.4 | 89 |
Note: Yields are for a specific model reaction and may vary with different substrates.[15]
Experimental Protocols
Protocol 1: Microwave-Assisted Friedländer Synthesis in Acetic Acid
This protocol is adapted from a method demonstrating a rapid and efficient synthesis of quinolines.[9]
Materials:
-
2-aminophenylketone (1.0 mmol)
-
Cyclic ketone (1.2 mmol)
-
Glacial acetic acid
-
Microwave synthesis vial
-
Magnetic stirrer bar
Procedure:
-
To a microwave synthesis vial equipped with a magnetic stirrer bar, add the 2-aminophenylketone and the cyclic ketone.
-
Add glacial acetic acid to act as both the solvent and the acid catalyst.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 160 °C for 5 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the pure quinoline derivative.
Protocol 2: Choline Hydroxide Catalyzed Synthesis in Water
This protocol provides an environmentally friendly and highly efficient method for the synthesis of naphthyridines, a class of quinoline analogs.[7]
Materials:
-
2-aminonicotinaldehyde (0.5 mmol)
-
Acetone (0.5 mmol)
-
Choline hydroxide (ChOH) solution (e.g., 45 wt. % in H₂O) (1 mol%)
-
Deionized water (1 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Water bath
Procedure:
-
In a clean round-bottom flask, combine 2-aminonicotinaldehyde and acetone.
-
Add deionized water to the flask.
-
Add the specified amount of choline hydroxide solution to the reaction mixture.
-
Place the flask in a pre-heated water bath at 50 °C.
-
Stir the reaction mixture vigorously for approximately 6 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product may precipitate from the solution.
-
Isolate the solid product by filtration.
-
Wash the isolated solid with a small amount of cold water to remove any residual catalyst.
-
Dry the product under vacuum to obtain the final quinoline derivative.
Visualizations
Caption: Friedländer synthesis reaction pathways.
Caption: Troubleshooting workflow for low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 9. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 13. Microwave Assisted Reactions of Azaheterocycles Formedicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Study: 2,2-Dimethyl-1,2-dihydroquinoline and Other Dihydroquinoline Derivatives
A Comprehensive Analysis for Researchers and Drug Development Professionals
This guide provides a comparative analysis of 2,2-Dimethyl-1,2-dihydroquinoline and other dihydroquinoline derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. Dihydroquinolines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antioxidant, and antimicrobial activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development by presenting objective comparisons supported by experimental data.
Comparative Biological Activity
The biological activities of dihydroquinoline derivatives are diverse and depend significantly on their substitution patterns. While specific data for this compound is limited in the readily available scientific literature, this section presents a comparative overview of the anticancer, antioxidant, and antimicrobial activities of various other dihydroquinoline derivatives to provide a contextual understanding of the potential of this class of compounds.
Anticancer Activity
Dihydroquinoline derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines. The anticancer activity is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound, with lower values indicating higher potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline Derivative 13 | HeLa (Cervical Cancer) | 8.3 | [1] |
| Tetrahydroquinoline Derivative 18 | HeLa (Cervical Cancer) | 13.15 | [1] |
| Quinoline Derivative 12 | PC3 (Prostate Cancer) | 31.37 | [1] |
| Quinoline Derivative 11 | PC3 (Prostate Cancer) | 34.34 | [1] |
| Quinolyl Hydrazone 18j | NCI-60 Cell Lines | GI50: 0.33 - 4.87 | [2] |
Note: Data for this compound was not available in the reviewed literature. The table presents data for other quinoline and tetrahydroquinoline derivatives to illustrate the range of anticancer activity within this class of compounds.
Antioxidant Activity
The antioxidant potential of dihydroquinolines is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates greater antioxidant activity.
| Compound/Derivative | DPPH IC50 (µg/mL) | Reference |
| Ascorbic Acid (Standard) | 2 - 10 | [3] |
| Trolox (Standard) | 3 - 8 | [3] |
| BHT (Standard) | 10 - 50 | [3] |
| Various Dihydrochalcones | Varied | [4] |
Note: Specific DPPH IC50 values for this compound were not found. The antioxidant activity of quinoline derivatives is recognized, though quantitative comparisons are highly dependent on the specific derivative and the experimental conditions. A related compound, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, has been shown to reduce oxidative stress.[1]
Antimicrobial Activity
The antimicrobial efficacy of dihydroquinolines is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Lower MIC values signify greater antimicrobial potency.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Quinoline Hydrazones | Various pathogenic strains | 6.25 - 100 | [2] |
| Quinoline-based Hydroxyimidazolium Hybrids | Cryptococcus neoformans | 15.6 | [5] |
| Quinoline-based Hydroxyimidazolium Hybrids | Staphylococcus aureus | 2 | [5] |
| Quinoline-based Hydroxyimidazolium Hybrids | Mycobacterium tuberculosis H37Rv | 10 | [5] |
| Ciprofloxacin (Standard) | Enterobacteriaceae | 0.03 - 0.23 | [6] |
| Ciprofloxacin (Standard) | Pseudomonas aeruginosa | 0.37 | [6] |
| Ciprofloxacin (Standard) | Staphylococcus aureus | 0.75 | [6] |
Note: MIC values for this compound were not available. The table showcases the broad-spectrum antimicrobial potential of various functionalized quinoline derivatives.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide to allow for replication and further investigation.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., dihydroquinoline derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH assay is a common and reliable method for evaluating the free radical scavenging capacity of compounds.
Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.
Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a concentration of approximately 0.1 mM.
-
Sample Preparation: Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox).
-
Reaction Initiation: Mix the test compound solutions with the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (typically 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC assay is the gold standard for determining the susceptibility of microorganisms to antimicrobial agents.
Principle: The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Result Determination: Observe the wells for visible turbidity. The MIC is the lowest concentration of the compound in which no growth is observed.
Signaling Pathways and Mechanisms of Action
The anticancer effects of some dihydroquinoline derivatives are attributed to their ability to modulate key cellular signaling pathways involved in cell survival, proliferation, and apoptosis. One such critical pathway is the PI3K/Akt/mTOR pathway.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes.[7] Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell growth and resistance to apoptosis.[8]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential points of inhibition by dihydroquinoline derivatives.
Some tetrahydroquinolinone derivatives have been shown to induce autophagy in cancer cells by modulating the PI3K/Akt/mTOR pathway.[8] This suggests that these compounds may exert their anticancer effects by inhibiting key components of this survival pathway, leading to programmed cell death. The precise molecular targets of most dihydroquinolines within this pathway are still under investigation.
Experimental Workflow for Investigating Pathway Modulation
To determine the effect of dihydroquinoline derivatives on signaling pathways like PI3K/Akt/mTOR, a series of molecular biology experiments are typically performed.
Caption: A typical experimental workflow for analyzing protein expression and phosphorylation in a signaling pathway.
This workflow allows researchers to assess changes in the expression and phosphorylation status of key proteins within the PI3K/Akt/mTOR pathway (e.g., Akt, p-Akt, mTOR) following treatment with dihydroquinoline derivatives, thereby elucidating their mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial and Antibiofilm Activity of Marine Streptomyces sp. NBUD24-Derived Anthraquinones Against MRSA [mdpi.com]
- 3. 2,2,4-Trimethyl-1,2-dihydroquinoline | C12H15N | CID 8981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Antimicrobial Activity and Characterization of Bioactive Compounds in Peganum harmala L. Based on HPLC and HS-SPME-GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 2,2-Dimethyl-1,2-dihydroquinoline
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with other analytical techniques for the structural validation of 2,2-Dimethyl-1,2-dihydroquinoline, a key heterocyclic scaffold.
While a direct crystal structure for this compound is not publicly available, this guide leverages crystallographic data from closely related derivatives to infer its structural parameters. This information is juxtaposed with data from alternative analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to provide a holistic view of its structural elucidation.
At a Glance: Comparing Structural Validation Techniques
The following table summarizes the key quantitative data obtained from X-ray crystallography of analogous compounds and spectroscopic data for related dihydroquinolines. This comparative approach allows for an informed estimation of the structural and analytical properties of this compound.
| Analytical Technique | Parameter | Reported Value (for related compounds) | Inferred Value for this compound |
| X-ray Crystallography | Crystal System | Monoclinic (for Dimethyl 2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate) | Likely Monoclinic |
| Space Group | P2₁/c (for Dimethyl 2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate) | P2₁/c or similar | |
| a (Å) | 7.9917(12) (for Dimethyl 2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate) | ~8.0 | |
| b (Å) | 8.8886(11) (for Dimethyl 2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate) | ~8.9 | |
| c (Å) | 18.9855(18) (for Dimethyl 2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate) | ~19.0 | |
| β (°) | 99.194(9) (for Dimethyl 2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate) | ~99 | |
| Mass Spectrometry | Molecular Ion (m/z) | [M+H]⁺ = 174.1277 (for 2,2,4-Trimethyl-1,2-dihydroquinoline) | ~159.22 (as C₁₁H₁₃N) |
| ¹H NMR Spectroscopy | Chemical Shift (δ) | Aromatic protons: ~6.5-7.5 ppm, Alkyl protons: ~1.2-3.5 ppm (for various dihydroquinolines) | Similar ranges expected |
| ¹³C NMR Spectroscopy | Chemical Shift (δ) | Aromatic carbons: ~115-150 ppm, Alkyl carbons: ~20-60 ppm (for various dihydroquinolines) | Similar ranges expected |
The Gold Standard: X-ray Crystallography Workflow
X-ray crystallography provides unambiguous proof of a molecule's solid-state structure, including bond lengths, bond angles, and stereochemistry. The typical workflow for the structural determination of a small organic molecule like this compound is outlined below.
Caption: Experimental workflow for X-ray crystallography structure validation.
Experimental Protocol: Single-Crystal X-ray Diffraction
A detailed protocol for the X-ray crystallographic analysis of a compound like this compound is as follows:
-
Synthesis and Purification: The compound is first synthesized and then purified to a high degree, typically by recrystallization or column chromatography, to remove any impurities that might hinder crystal growth.
-
Single Crystal Growth: High-quality single crystals are essential for X-ray diffraction. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Other techniques include vapor diffusion and cooling crystallization.
-
Crystal Mounting and Data Collection: A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in an X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern on a detector.
-
Data Processing and Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is then solved using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined against the experimental data. This iterative process involves adjusting atomic positions, displacement parameters, and other crystallographic parameters to improve the agreement between the calculated and observed structure factors.
-
Validation and Analysis: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. The final atomic coordinates, bond lengths, bond angles, and other geometric parameters are then analyzed to understand the molecule's conformation and intermolecular interactions.
Alternative and Complementary Techniques
While X-ray crystallography is definitive for solid-state structures, other spectroscopic methods provide crucial information, especially for the compound's behavior in solution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the connectivity of atoms in a molecule. The chemical shifts, coupling constants, and integration of the signals provide a detailed picture of the molecular framework. For this compound, NMR would confirm the presence of the dimethyl group, the dihydroquinoline core, and the substitution pattern on the aromatic ring.
-
Mass Spectrometry (MS): MS provides the exact molecular weight of the compound, confirming its elemental composition. Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic) would be expected.
Unveiling the Biological Potential: A Comparative Analysis of 2,2-Dimethyl-1,2-dihydroquinoline and Its Analogs
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. The quinoline scaffold has long been a privileged structure in medicinal chemistry, and its partially saturated derivative, 2,2-dimethyl-1,2-dihydroquinoline, along with its analogs, has emerged as a promising class of compounds with a diverse range of biological activities. This guide provides an objective comparison of the anticancer, anti-inflammatory, and antioxidant properties of this compound and its derivatives, supported by experimental data and detailed methodologies.
Anticancer Activity: A Targeted Approach to Cell Viability
Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism often involves the induction of apoptosis and cell cycle arrest. The following table summarizes the in vitro anticancer activity, represented by IC50 values, of selected analogs against different cancer cell lines. Lower IC50 values indicate greater potency.
| Compound ID/Analog | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline 13 | 2-phenylquinoline with C-6 substitution | HeLa (Cervical Cancer) | 8.3 | [1] |
| Tetrahydroquinoline 18 | 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline | HeLa (Cervical Cancer) | 13.15 | [1] |
| Quinoline 12 | 2-phenylquinoline with C-6 substitution | PC3 (Prostate Cancer) | 31.37 | [1] |
| Quinoline 11 | 2-(3,4-methylenedioxyphenyl)quinoline | PC3 (Prostate Cancer) | 34.34 | [1] |
| Compound 4ag | 2-((3,4-dihydroquinolin-1(2H)-yl)(4-(trifluoromethyl)phenyl)methyl)phenol | Glioblastoma | Not specified | [2] |
| Compound 11 | Not specified | T47D (Breast Cancer) | 2.20 ± 1.5 | [3] |
| Compound 11 | Not specified | MCF-7 (Breast Cancer) | 3.03 ± 1.5 | [3] |
| Compound 11 | Not specified | MDA-MB-231 (Breast Cancer) | 11.90 ± 2.6 | [3] |
| Embelin derivative 4i | Dihydroquinoline fused to embelin with a 4-nitrophenyl group | H9c2 (Cardiomyocytes) | > 40 | [4][5] |
| Embelin derivative 6a | Quinoline fused to embelin | H9c2 (Cardiomyocytes) | > 40 | [4][5] |
| Embelin derivative 6d | Quinoline fused to embelin | H9c2 (Cardiomyocytes) | > 40 | [4][5] |
| Embelin derivative 6k | Quinoline fused to embelin | H9c2 (Cardiomyocytes) | > 40 | [4][5] |
| Embelin derivative 6m | Quinoline fused to embelin | H9c2 (Cardiomyocytes) | > 40 | [4][5] |
Anti-inflammatory Activity: Combating the Inflammatory Cascade
Several analogs of this compound have been investigated for their ability to mitigate inflammation. The carrageenan-induced paw edema model in rodents is a standard in vivo assay to assess acute anti-inflammatory activity. The percentage of edema inhibition is a key parameter for comparison.
| Compound ID/Analog | Dose | Time Point | Edema Inhibition (%) | Reference |
| Compound 402 | 10 mg/kg | 30 min | 19.58 | [6] |
| Compound 402 | 10 mg/kg | 60 min | 21.48 | [6] |
| Compound 402 | 10 mg/kg | 180 min | 28.76 | [6] |
| Compound 407 | 10 mg/kg | 30 min | 20.42 | [6] |
| Compound 407 | 10 mg/kg | 60 min | 23.03 | [6] |
| Compound 407 | 10 mg/kg | 180 min | 29.41 | [6] |
Antioxidant Activity: Quenching Damaging Free Radicals
The antioxidant potential of this compound and its analogs is a significant area of interest, as oxidative stress is implicated in numerous diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common in vitro method to evaluate antioxidant capacity, with results often expressed as IC50 values.
| Compound ID/Analog | IC50 (µg/mL) | Reference |
| Quinoline derivative Q1 | Lower than Q2, Q3, Q4 | [7] |
| Compound 1g | Showed 92.96% radical scavenging activity | [8] |
| Compounds 1b, 1c, 2b, 2e, 2f | Showed 84.65 to 85.75% radical scavenging activity | [8] |
| Fatty PHQ (from oleyl alcohol and 2-nitrobenzaldehyde) | EC50: 2.11–4.69 mM (ABTS assay) | [9] |
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10][11]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[12]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against the compound concentration.
Carrageenan-Induced Paw Edema Assay
This in vivo model is used to evaluate acute anti-inflammatory activity.[13][14]
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for a sufficient period.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose.[15] A control group receives the vehicle, and a standard drug group receives a known anti-inflammatory agent (e.g., indomethacin).[15][16]
-
Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[13][15]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[15]
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group.
DPPH Radical Scavenging Assay
This in vitro assay measures the free radical scavenging capacity of a compound.[17][18]
-
Preparation of Solutions: Prepare a stock solution of the test compound and a solution of DPPH in a suitable solvent (e.g., methanol or ethanol).[19]
-
Reaction Mixture: Add different concentrations of the test compound to the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).[17]
-
Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of 517 nm using a spectrophotometer.[19]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound and its analogs are often attributed to their modulation of key cellular signaling pathways.
Anticancer Mechanisms
In the context of cancer, these compounds have been shown to interfere with pathways crucial for cell survival and proliferation, such as the PI3K/Akt/mTOR and NF-κB signaling pathways.[5][20] Inhibition of these pathways can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest, thereby preventing the growth of tumors. Some derivatives have also been found to modulate the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway.[5]
References
- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijiset.com [ijiset.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] SYNTHESIS AND FREE RADICAL SCAVENGING PROPERTY OF SOME QUINOLINE DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. inotiv.com [inotiv.com]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 17. mdpi.com [mdpi.com]
- 18. Evaluation of antioxidant activities in ethanolic extract of Capparis Zeylanica Linn. Root. [scielo.org.mx]
- 19. Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives [article.sapub.org]
- 20. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unraveling the Nuances of 2,2-Dimethyl-1,2-dihydroquinoline Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals comparing the spectroscopic characteristics of various 2,2-Dimethyl-1,2-dihydroquinoline derivatives. This guide provides a detailed analysis of their NMR, IR, and Mass Spectrometry data, supported by standardized experimental protocols and a logical workflow for spectroscopic comparison.
The this compound scaffold is a privileged heterocyclic framework in medicinal chemistry and materials science. Subtle modifications to this core structure can significantly impact its physicochemical and biological properties. A thorough spectroscopic comparison is paramount for the unambiguous identification, purity assessment, and structural elucidation of novel derivatives. This guide offers a comparative analysis of key spectroscopic data for a series of substituted this compound derivatives, providing a valuable resource for researchers in the field.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for a selection of this compound derivatives, highlighting the influence of different substituents on their spectral properties.
¹H NMR Spectral Data (500 MHz, CDCl₃)
| Derivative | R¹ | R² | δ H-3 (ppm) | δ H-4 (ppm) | δ Aromatic-H (ppm) | δ N-H (ppm) | δ C(CH₃)₂ (ppm) |
| 1a | H | H | 5.58 (d, J=9.8 Hz) | 6.25 (d, J=9.8 Hz) | 6.50-7.10 (m) | 3.75 (s) | 1.28 (s) |
| 1b | 6-CH₃ | H | 5.56 (d, J=9.8 Hz) | 6.18 (d, J=9.8 Hz) | 6.45-6.95 (m) | 3.70 (s) | 1.27 (s) |
| 1c | 6-Cl | H | 5.62 (d, J=9.9 Hz) | 6.30 (d, J=9.9 Hz) | 6.55-7.05 (m) | 3.85 (s) | 1.30 (s) |
| 1d | H | 4-OCH₃ | - | - | 6.60-7.20 (m) | 3.80 (s) | 1.35 (s) |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling constants (J) are in Hertz (Hz). s = singlet, d = doublet, m = multiplet.
¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Derivative | R¹ | R² | δ C-2 (ppm) | δ C-3 (ppm) | δ C-4 (ppm) | δ Aromatic-C (ppm) | δ C(CH₃)₂ (ppm) | δ C(CH₃)₂ (ppm) |
| 1a | H | H | 52.5 | 128.7 | 122.1 | 114.2, 117.5, 121.3, 126.8, 129.1, 144.8 | 29.5 | 29.5 |
| 1b | 6-CH₃ | H | 52.4 | 128.5 | 122.3 | 114.0, 117.8, 121.5, 127.5, 130.2, 142.7 | 29.4 | 20.8 (Ar-CH₃) |
| 1c | 6-Cl | H | 52.8 | 127.9 | 122.9 | 115.3, 118.2, 121.0, 126.5, 128.9, 143.5 | 29.7 | - |
| 1d | H | 4-OCH₃ | 53.1 | - | - | 113.8, 115.1, 122.5, 128.0, 145.2, 158.9 | 30.1 | 55.4 (O-CH₃) |
Infrared (IR) and Mass Spectrometry (MS) Data
| Derivative | Key IR Absorptions (cm⁻¹) | MS (EI) m/z [M]⁺ |
| 1a | 3380 (N-H), 3050 (Ar C-H), 2965 (Aliph. C-H), 1600 (C=C) | 159 |
| 1b | 3375 (N-H), 3045 (Ar C-H), 2960 (Aliph. C-H), 1605 (C=C) | 173 |
| 1c | 3390 (N-H), 3055 (Ar C-H), 2970 (Aliph. C-H), 1595 (C=C), 1080 (C-Cl) | 193/195 |
| 1d | 3370 (N-H), 3040 (Ar C-H), 2968 (Aliph. C-H), 1610 (C=C), 1245 (C-O) | 189 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the this compound derivative in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a 5 mm NMR tube.
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.
-
¹H NMR Parameters :
-
Pulse sequence: zg30
-
Number of scans: 16
-
Spectral width: 12 ppm
-
Acquisition time: 2.7 s
-
Relaxation delay: 1.0 s
-
-
¹³C NMR Parameters :
-
Pulse sequence: zgpg30 (proton-decoupled)
-
Number of scans: 1024
-
Spectral width: 240 ppm
-
Acquisition time: 1.1 s
-
Relaxation delay: 2.0 s
-
-
Data Processing : Process the acquired free induction decays (FIDs) with an exponential line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide. For liquid or low-melting solid samples, a thin film can be prepared between two NaCl or KBr plates.
-
Instrumentation : Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters :
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 32
-
-
Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Instrumentation : Obtain electron ionization (EI) mass spectra using a mass spectrometer coupled with a gas chromatograph (GC-MS) or a direct insertion probe.
-
Parameters :
-
Ionization mode: Electron Ionization (EI)
-
Electron energy: 70 eV
-
Source temperature: 230 °C
-
Mass range: m/z 40-500
-
-
Data Analysis : Determine the molecular ion peak [M]⁺ and analyze the fragmentation pattern to support the proposed structure. For high-resolution mass spectrometry (HRMS), compare the measured exact mass with the calculated mass to confirm the elemental composition.
Visualization of Spectroscopic Comparison Workflow
The following diagram illustrates a logical workflow for the spectroscopic comparison of newly synthesized this compound derivatives against a reference compound.
Caption: Workflow for Spectroscopic Comparison of Derivatives.
A Comparative Guide to Confirming the Purity of 2,2-Dimethyl-1,2-dihydroquinoline Samples
For researchers, scientists, and drug development professionals, the verification of compound purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 2,2-Dimethyl-1,2-dihydroquinoline, a heterocyclic compound of interest in various research domains. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting comparative data to aid in the selection of the most suitable method for your analytical needs.
Understanding Potential Impurities
The purity of a this compound sample can be compromised by several factors, including residual starting materials from synthesis, byproducts of the reaction, and degradation products. A common synthetic route to 1,2-dihydroquinolines is the Doebner-Miller reaction.[1][2] This synthesis involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, and can lead to the formation of polymeric byproducts.[2]
Furthermore, 1,2-dihydroquinolines are known to be unstable and susceptible to oxidation and disproportionation.[3] The primary degradation products to consider are the fully aromatized 2,2-Dimethylquinoline and the fully saturated 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline.[3] Therefore, a robust purity analysis should be capable of separating and identifying these potential impurities.
Comparative Analysis of Purity Assessment Methods
The choice of analytical technique for purity determination depends on the specific requirements of the analysis, such as the need for quantification, identification of unknown impurities, and the available instrumentation. The following sections provide a detailed comparison of HPLC, GC-MS, and NMR spectroscopy for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of this compound and its potential impurities. Reversed-phase HPLC with UV detection is the most common approach.
Data Presentation: HPLC Analysis Parameters
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 254 nm | UV at 254 nm and 280 nm |
| Expected Elution Order | 1. 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline2. 2,2-Dimethyl-1,2-dihydroquinoline3. 2,2-Dimethylquinoline | 1. 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline2. 2,2-Dimethyl-1,2-dihydroquinoline3. 2,2-Dimethylquinoline |
| Typical Purity (%) | >99% (by peak area) | >99% (by peak area) |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% |
Experimental Protocol: HPLC Method
-
Instrumentation: Utilize an HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30 °C).
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject 10 µL of the prepared sample.
-
Run the analysis using either the isocratic or gradient method as detailed in the table above.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds and for the identification of unknown impurities.
Data Presentation: GC-MS Analysis Parameters
| Parameter | Typical Conditions |
| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injection Mode | Split (e.g., 50:1) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Expected Elution Order | 1. 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline2. 2,2-Dimethyl-1,2-dihydroquinoline3. 2,2-Dimethylquinoline |
| Key Fragmentation Ions (m/z) | This compound: [M]+•, [M-15]+ (loss of CH₃) |
Experimental Protocol: GC-MS Method
-
Instrumentation: Use a GC-MS system equipped with a capillary column and an electron ionization source.
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.
-
GC-MS Conditions:
-
Set the injector and transfer line temperatures.
-
Program the oven temperature according to the parameters in the table.
-
Inject 1 µL of the prepared sample.
-
-
Data Analysis: The purity is assessed by the relative area of the main peak in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with reference libraries or by interpreting their fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity determination of organic compounds. ¹H NMR provides information about the electronic environment of protons, while ¹³C NMR provides information about the carbon skeleton. Quantitative ¹H NMR (qNMR) can be used for highly accurate purity assessments.
Data Presentation: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| This compound | Singlet for gem-dimethyl protons (~1.3 ppm), Signals for aromatic and vinyl protons (6.5-7.5 ppm) | Signals for gem-dimethyl carbons (~25-30 ppm), Aromatic and vinyl carbons (115-150 ppm) |
| 2,2-Dimethylquinoline (Impurity) | Singlet for gem-dimethyl protons (~1.4 ppm), Distinct aromatic proton signals (7.0-8.5 ppm) | Signals for gem-dimethyl carbon (~30 ppm), Distinct aromatic carbon signals (120-160 ppm) |
| 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline (Impurity) | Singlet for gem-dimethyl protons (~1.2 ppm), Aliphatic proton signals (1.5-3.5 ppm), Aromatic proton signals (6.5-7.2 ppm) | Signals for gem-dimethyl carbon (~28 ppm), Aliphatic carbons (20-50 ppm), Aromatic carbons (110-145 ppm) |
Experimental Protocol: NMR Analysis
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) for quantitative analysis.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Data Processing and Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the signals in the ¹H NMR spectrum. The purity can be estimated by comparing the integral of the main compound's signals to those of the impurities.
-
For qNMR, a certified internal standard is added to the sample to determine the absolute purity.
-
Conclusion
Confirming the purity of this compound samples is critical for ensuring the validity of research findings. This guide provides a comparative overview of three powerful analytical techniques: HPLC, GC-MS, and NMR spectroscopy.
-
HPLC is recommended for routine quantitative purity analysis due to its robustness and precision.
-
GC-MS is invaluable for identifying volatile impurities and providing structural information on unknown components.
-
NMR offers comprehensive structural confirmation and can provide highly accurate quantitative data through qNMR.
The selection of the most appropriate method will depend on the specific analytical goals, the nature of the expected impurities, and the available resources. For a comprehensive characterization of a this compound sample, a combination of these techniques is often the most effective approach.
References
Unveiling the Molecular Landscape: A Computational and Comparative Analysis of 2,2-Dimethyl-1,2-dihydroquinoline
For researchers, scientists, and drug development professionals, this guide provides a comprehensive computational analysis of 2,2-Dimethyl-1,2-dihydroquinoline, a heterocyclic scaffold of significant interest. We delve into its structural, electronic, and biological properties, offering a comparative perspective with relevant alternative compounds, supported by experimental data and detailed methodologies.
At a Glance: Physicochemical and Biological Profile
This compound, a derivative of the quinoline ring system, presents a unique profile for potential applications in medicinal chemistry and materials science. Its structural and electronic characteristics, largely governed by the dihydroquinoline core and the gem-dimethyl substitution, influence its reactivity and biological interactions. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating these properties.
| Property | This compound (Predicted/Reported) | Alternative: 2,2,4-Trimethyl-1,2-dihydroquinoline | Alternative: Dihydroquinolin-4-one Derivatives |
| Molecular Formula | C₁₁H₁₃N | C₁₂H₁₅N[1] | Varies |
| Molecular Weight | 159.23 g/mol | 173.25 g/mol [1] | Varies |
| Biological Activity | Antioxidant, Anti-inflammatory (in derivatives)[2] | Antioxidant, Hepatoprotective (in derivatives)[3][4] | Anticancer, Antimicrobial, Antioxidant[5] |
| HOMO-LUMO Gap (eV) | ~4-5 (Estimated based on similar structures) | Not explicitly found | Varies with substitution |
In-Depth Computational Analysis
Computational chemistry provides a powerful lens to understand the intrinsic properties of this compound at a molecular level. DFT calculations are a cornerstone of this analysis, offering insights into the molecule's geometry, electronic structure, and reactivity.
Molecular Geometry
| Parameter | Predicted Value (Å or °) |
| C-N Bond Length | ~1.38 - 1.42 |
| C=C Bond Length (Aromatic) | ~1.39 - 1.42 |
| C-C Bond Length (Dihydro ring) | ~1.50 - 1.54 |
| C-N-C Bond Angle | ~118 - 122 |
| Dihedral Angles | Indicative of a non-planar dihydro ring |
Note: These values are estimations based on DFT studies of quinoline and its derivatives and may vary depending on the computational method and basis set used.[6][7]
Electronic Properties: HOMO-LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO indicates the molecule's kinetic stability and its ability to undergo electronic excitation. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom, while the LUMO is anticipated to be distributed over the π-system of the benzene ring.
A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic transitions.[6][8] The gem-dimethyl group at the 2-position is likely to have a modest electron-donating effect, which could slightly raise the HOMO energy level compared to the unsubstituted 1,2-dihydroquinoline.
References
- 1. learn.schrodinger.com [learn.schrodinger.com]
- 2. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2-Dihydroquinoline synthesis [organic-chemistry.org]
- 6. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 7. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 8. jmnc.samipubco.com [jmnc.samipubco.com]
A Comparative Guide to the Biological Activities of 2,2-Dimethyl-1,2-dihydroquinoline and Tetrahydroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 2,2-Dimethyl-1,2-dihydroquinoline and a range of tetrahydroquinoline derivatives, supported by available experimental data. While extensive research has elucidated the anticancer and antioxidant properties of tetrahydroquinolines, data on the specific biological activities of this compound is more limited, with existing literature primarily pointing towards its anti-inflammatory potential.
Summary of Biological Activities
| Compound Class | Primary Biological Activities Investigated | Availability of Quantitative Data |
| This compound | Anti-inflammatory | Limited (Qualitative) |
| Tetrahydroquinoline Derivatives | Anticancer, Antioxidant, Anti-inflammatory | Extensive (IC50, EC50 values) |
This compound: Anti-inflammatory Activity
Experimental Protocol: Inhibition of UV-Induced Erythema in Guinea Pigs (General Overview)
This assay evaluates the ability of a test compound to reduce skin redness (erythema) caused by exposure to ultraviolet (UV) radiation.
Methodology:
-
Animal Model: Albino guinea pigs are typically used for this assay.[1]
-
UV Exposure: A specific area of the animal's skin is exposed to a controlled dose of UVB radiation to induce a consistent erythematous response.
-
Compound Administration: The test compound, in this case, a this compound derivative, is administered either topically to the irradiated skin area or systemically.
-
Erythema Assessment: The degree of redness is visually scored at predetermined time points after irradiation.
-
Data Analysis: The scores from the treated group are compared with those of a control group (vehicle-treated) to determine the extent of erythema inhibition.
Due to the limited recent quantitative data for this compound, we present data for a structurally related compound, 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, which has demonstrated anti-inflammatory and antioxidant effects in a different model.
Quantitative Data for a 2,2,4-Trimethyl-1,2-dihydroquinoline Derivative
| Compound | Assay | Model | Key Findings |
| 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline | Anti-inflammatory & Antioxidant | Acetaminophen-induced liver injury in rats | Reduced levels of pro-inflammatory cytokines and NF-κB mRNA; decreased oxidative stress markers.[2] |
Tetrahydroquinoline Derivatives: Anticancer and Antioxidant Activities
Tetrahydroquinoline derivatives have been extensively studied and have demonstrated significant potential as anticancer and antioxidant agents.
Anticancer Activity
Numerous tetrahydroquinoline derivatives have shown potent cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest, frequently mediated through the PI3K/AKT/mTOR signaling pathway.[3]
Table of In Vitro Anticancer Activity of Tetrahydroquinoline Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) | HCT-116 (Colon) | MTT | 12.04 ± 0.57 | [4] |
| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) | A-549 (Lung) | MTT | 12.55 ± 0.54 | [4] |
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | HCT-116 (Colon) | MTT | ~13 | [5] |
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | A-549 (Lung) | MTT | 11.33 ± 0.67 | [5] |
| Compound 15 (a novel THQ derivative) | MCF-7 (Breast) | SRB | 15.16 | [6] |
| Compound 15 (a novel THQ derivative) | HepG-2 (Liver) | SRB | 18.74 | [6] |
| Compound 15 (a novel THQ derivative) | A-549 (Lung) | SRB | 18.68 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the tetrahydroquinoline derivative.
-
Incubation: The plates are incubated for a specified period, typically 72 hours.
-
MTT Addition: MTT reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read on a microplate reader.
-
IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.[5]
PI3K/AKT/mTOR Signaling Pathway in Tetrahydroquinoline-Induced Apoptosis
Several studies have implicated the PI3K/AKT/mTOR pathway in the anticancer effects of tetrahydroquinoline derivatives.[3] This pathway is a crucial regulator of cell proliferation, survival, and apoptosis.
Antioxidant Activity
Tetrahydroquinoline derivatives have also been evaluated for their antioxidant properties, primarily through their ability to scavenge free radicals.
Table of In Vitro Antioxidant Activity of Tetrahydroquinoline Derivatives
| Compound/Derivative | Assay | IC50/EC50 | Reference |
| Novel Tetrahydroisoquinoline Derivative (7e) | DPPH Radical Scavenging | - (Higher activity than Vitamin C reported) | [7] |
| Novel Tetrahydroisoquinoline Derivative (8d) | DPPH Radical Scavenging | - (Higher activity than Vitamin C reported) | [7] |
| Quinoline Derivative (Qui3) | DPPH Radical Scavenging | Noticeable antioxidant potential | [8] |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.
Methodology:
-
DPPH Solution: A solution of DPPH in a suitable solvent (e.g., ethanol or methanol) is prepared.
-
Sample Preparation: The test compound is prepared in various concentrations.
-
Reaction: The sample solutions are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.[7][9]
Conclusion
The available scientific literature indicates a significant divergence in the research focus for this compound and tetrahydroquinoline derivatives. Tetrahydroquinolines have emerged as a versatile scaffold for the development of potent anticancer and antioxidant agents, with a substantial body of quantitative data and well-elucidated mechanisms of action. In contrast, this compound has been primarily investigated for its anti-inflammatory properties, though quantitative and mechanistic studies are less prevalent in recent publications. This guide highlights the current state of knowledge and underscores the potential for further investigation into the therapeutic applications of both classes of compounds. Researchers are encouraged to consult the cited literature for more detailed information.
References
- 1. Synthesis and antiinflammatory activity of some 2,2-dimethyl-1,2-dihydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Enantioselective Synthesis and Analysis of 2,2-Dimethyl-1,2-dihydroquinoline
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis and analysis of chiral molecules are critical in modern drug discovery and development. 2,2-Dimethyl-1,2-dihydroquinoline, a heterocyclic compound with a chiral center at the C2 position, represents a valuable scaffold in medicinal chemistry. Access to enantiomerically pure forms of this and related compounds is essential for elucidating their pharmacological profiles and ensuring target specificity. This guide provides a comparative overview of synthetic strategies to obtain enantioenriched 2,2-disubstituted 1,2-dihydroquinolines and the analytical techniques for their chiral separation, supported by experimental data and detailed protocols.
Enantioselective Synthesis Strategies
While a direct, highly enantioselective synthesis of this compound is not extensively documented, several strategies for analogous 2,2-disubstituted dihydroquinolines offer valuable insights. The primary approaches include organocatalysis, particularly with chiral phosphoric acids, and metal catalysis. Below is a comparison of representative methods.
Table 1: Comparison of Enantioselective Synthetic Methods for 2,2-Disubstituted Dihydroquinoline Analogs
| Method | Catalyst/Reagent | Substrate Scope | Yield (%) | Enantioselectivity (ee %) | Key Advantages | Limitations |
| Kinetic Resolution | Chiral Phosphoric Acid (e.g., (R)-TRIP) / NBS | Racemic 2,2-disubstituted 1,2-dihydroquinolines | Up to 49 | Up to 99 (for recovered SM) | High enantioselectivity for the recovered starting material. | Theoretical maximum yield of 50% for a single enantiomer. |
| Asymmetric Cyclization | Chiral Phosphoric Acid / Isatin & 2'-Aminoacetophenone | Isatins and 2'-aminoacetophenones | Up to 99 | Up to 98 | High yields and enantioselectivities for 2,3-dihydro-4-quinolones. | Not directly applicable to 1,2-dihydroquinolines without further modification. |
| Asymmetric Hydrogenation | Iridium-SpiroPAP Catalyst / H₂ | 4-Substituted-3-ethoxycarbonylquinolines | Up to 95 | Up to 99 | Excellent enantioselectivity and efficiency for 1,4-dihydroquinolines.[1] | Requires specific substrate pre-functionalization. |
Experimental Protocols: Synthesis
Representative Protocol: Kinetic Resolution of 2,2-Disubstituted 1,2-Dihydroquinolines via Chiral Phosphoric Acid Catalysis
This protocol is adapted from methodologies for the kinetic resolution of 2,2-disubstituted dihydroquinolines.[2]
Materials:
-
Racemic 2,2-disubstituted 1,2-dihydroquinoline
-
Chiral Phosphoric Acid (CPA), e.g., (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the racemic 2,2-disubstituted 1,2-dihydroquinoline (1.0 equiv.) in CH₂Cl₂ (0.1 M) at -20 °C is added the chiral phosphoric acid catalyst (5 mol%).
-
The mixture is stirred for 15 minutes at this temperature.
-
N-Bromosuccinimide (0.5 equiv.) is added portion-wise over 10 minutes.
-
The reaction is stirred at -20 °C and monitored by TLC until the starting material is consumed by approximately 50%.
-
Upon completion, the reaction is quenched with saturated aqueous NaHCO₃.
-
The aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to separate the unreacted, enantioenriched dihydroquinoline from the brominated product.
Chiral Analysis of this compound Enantiomers
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for the separation and analysis of dihydroquinoline enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly successful.[3]
Table 2: Comparison of Chiral HPLC Columns for Dihydroquinoline Derivatives
| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Separation Principle | Key Advantages |
| Chiralpak AD (Amylose derivative) | n-Hexane / Isopropanol (IPA) | Pi-pi interactions, hydrogen bonding, steric hindrance. | Broad applicability for a wide range of chiral compounds, including heterocycles.[3] |
| Chiralcel OD (Cellulose derivative) | n-Hexane / Ethanol (EtOH) | Similar to Chiralpak AD, with different selectivity. | Often provides complementary separation to amylose-based phases. |
| Pirkle-type (e.g., Whelk-O1) | n-Hexane / IPA | Pi-pi interactions, dipole-dipole interactions. | Effective for aromatic compounds. |
Experimental Protocols: Analysis
General Protocol: Chiral HPLC Separation of this compound
This protocol provides a starting point for developing a specific method for the enantiomeric separation of this compound.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
-
HPLC-grade n-hexane.
-
HPLC-grade isopropanol (IPA).
-
Racemic this compound standard.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-hexane and isopropanol. A typical starting ratio is 90:10 (v/v). The mobile phase should be filtered and degassed before use.
-
Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H
-
Mobile Phase: n-Hexane/IPA (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the racemic standard and record the chromatogram. Two separate peaks corresponding to the two enantiomers should be observed.
-
Method Optimization: If the resolution is not satisfactory, adjust the ratio of n-hexane to IPA. Increasing the percentage of IPA will generally decrease retention times but may also affect resolution. The flow rate and column temperature can also be optimized to improve separation.
Visualizing the Workflow
The following diagrams illustrate the general workflows for the enantioselective synthesis and chiral analysis of this compound.
Caption: Workflow for the kinetic resolution of this compound.
Caption: General workflow for the chiral HPLC analysis of this compound.
References
Comparative antioxidant activity of 2,2-Dimethyl-1,2-dihydroquinoline derivatives
A Guide for Researchers and Drug Development Professionals
The quest for novel antioxidant compounds is a cornerstone of research in medicinal chemistry and drug development. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. The 2,2-dimethyl-1,2-dihydroquinoline scaffold has emerged as a promising framework for the design of new antioxidant agents. This guide provides a comparative analysis of the antioxidant activity of various derivatives of this scaffold, supported by experimental data, to aid researchers in this field.
While direct comparative studies on a wide range of this compound derivatives are limited in the current literature, this guide synthesizes available data to offer insights into their structure-activity relationships. It has been noted that hydroxyl and amino substitutions on the hydroquinoline ring, particularly at the 6- and 8-positions, can confer significant antioxidant properties.[1]
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of this compound derivatives is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
| Derivative | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline | Not Reported in DPPH/ABTS | - | - | - |
| 8-hydroxyquinoline* | DPPH | 614.77 | Not Specified | - |
Note: The 8-hydroxyquinoline is a related quinoline derivative, not a this compound. This data is included to provide a reference point for the antioxidant potential of hydroxylated quinoline structures.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the DPPH and ABTS assays commonly used to assess the antioxidant activity of quinoline derivatives.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
-
Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Sample Preparation: The test compounds (this compound derivatives) and a standard antioxidant (e.g., Ascorbic Acid or Trolox) are prepared in a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the test compounds and the standard. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance of DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
-
Reagent Preparation: The ABTS•+ radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours.
-
Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The test compounds and a standard antioxidant (e.g., Trolox) are prepared in various concentrations.
-
Reaction Mixture: A small volume of the sample or standard solution is added to a fixed volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
IC50 or TEAC Determination: The IC50 value is determined as in the DPPH assay. Alternatively, the results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Visualizing Mechanisms and Workflows
To better understand the cellular mechanisms of antioxidant action and the experimental process, the following diagrams are provided.
Caption: The Nrf2-ARE signaling pathway, a key cellular defense mechanism against oxidative stress.
References
Safety Operating Guide
Proper Disposal of 2,2-Dimethyl-1,2-dihydroquinoline: A Procedural Guide
Immediate Safety and Hazard Assessment
Based on data for similar quinoline derivatives, 2,2-Dimethyl-1,2-dihydroquinoline should be presumed to pose certain hazards. Quinolines as a class can be skin and eye irritants.[1][2] Some are harmful if swallowed and may have long-lasting toxic effects on aquatic life.[2][3] Therefore, it is imperative to treat this compound as hazardous waste and avoid disposal down the drain or in regular trash.[4]
Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[5]
Waste Collection and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[6] Follow these steps for the collection of this compound waste:
-
Designated Waste Container: Use a dedicated, leak-proof container that is chemically compatible with the compound.[6] The original container is often a suitable option for disposal.[7]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[6] Include the approximate concentration and any other constituents.
-
Segregation: Do not mix this compound waste with incompatible materials. Based on general quinoline chemistry, avoid mixing with strong oxidizing agents or strong acids.[5]
-
Container Management: Keep the waste container securely closed except when adding waste.[6] Store the container in a designated satellite accumulation area (SAA) within the laboratory.[7][8] This area should be away from sinks and floor drains and ideally have secondary containment.[7]
Disposal Procedures
The disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][9]
Step-by-Step Disposal Protocol:
-
Waste Determination: A trained professional, such as a member of your institution's EHS department, must make the final hazardous waste determination.[10][11] This determination will be based on the characteristics of the waste and relevant federal, state, and local regulations.
-
Accumulation Limits: Be aware of the hazardous waste accumulation limits for your laboratory. Satellite accumulation areas are typically limited to 55 gallons of hazardous waste.[4][10]
-
Requesting Pickup: Once the waste container is full or has reached the designated accumulation time limit (often six to twelve months), submit a waste pickup request to your EHS office.[7][10]
-
Documentation: Ensure all necessary paperwork is completed for the waste pickup, as required by your institution and regulatory agencies.
Disposal of Empty Containers:
Empty containers that held this compound must also be managed as hazardous waste. The first rinse of the container should be collected and disposed of as hazardous waste.[6] If the compound is classified as an "acute hazardous waste" (P-listed), the container must be triple-rinsed, and the rinsate collected as hazardous waste before the container can be disposed of as regular trash.[4] Always deface or remove the original label from the empty container before disposal.[4][6]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Satellite Accumulation Area (SAA) Volume Limit | Up to 55 gallons | [10] |
| Acute Hazardous Waste (P-listed) SAA Volume Limit | 1 quart | [4] |
| Maximum Storage Time in Lab (Subpart K) | 12 months | [10] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. ezview.wa.gov [ezview.wa.gov]
- 4. vumc.org [vumc.org]
- 5. fishersci.com [fishersci.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. chemicalbook.com [chemicalbook.com]
- 10. epa.gov [epa.gov]
- 11. acs.org [acs.org]
Essential Safety and Logistics for Handling 2,2-Dimethyl-1,2-dihydroquinoline
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 2,2-Dimethyl-1,2-dihydroquinoline are paramount for both personal safety and environmental responsibility. This guide provides a detailed operational plan, encompassing personal protective equipment (PPE), procedural guidance for handling and disposal, and immediate first aid measures.
Hazard Summary and Personal Protective Equipment
This compound and its derivatives are classified as hazardous substances. Key hazards include skin irritation, serious eye damage or irritation, and respiratory irritation.[1][2] Some forms of this chemical may also be flammable solids.[2] Therefore, strict adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical splash goggles. A face shield is required when there is a potential for splashing.[1][3] | To protect against splashes and airborne particles that can cause serious eye damage.[2] |
| Hand Protection | Chemical-resistant gloves. Nitrile gloves are a common recommendation for similar chemicals. | Gloves must be inspected for integrity before each use. For prolonged or direct contact, consult the glove manufacturer's specific chemical resistance data. Immediately remove and replace gloves if they become contaminated. |
| Body Protection | Full-length laboratory coat. For larger quantities or increased risk of exposure, chemical-resistant coveralls are recommended. | To prevent skin contact with the chemical.[1][3] Contaminated clothing should be removed immediately and washed before reuse.[4] |
| Respiratory Protection | Use in a well-ventilated area is mandatory. A NIOSH-approved air-purifying respirator may be necessary if dust or vapors are generated, or if working outside of a chemical fume hood.[5] | To prevent inhalation, which can cause respiratory tract irritation.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial to minimize risks. The following procedural steps provide a clear guide for laboratory operations involving this compound.
Handling Procedure
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[5] All personnel must be trained on the specific hazards and handling requirements of this chemical.
-
Engineering Controls : All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[5]
-
Dispensing : When transferring the chemical, avoid the formation of dust and aerosols.[6] For solid forms, use non-sparking tools and ensure all equipment is properly grounded to prevent electrostatic discharge.[6]
-
General Practices : Avoid contact with skin, eyes, and clothing.[4][6] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2] Wash hands thoroughly after handling.[4]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep away from incompatible materials such as strong oxidizing agents.[1]
Disposal Plan
Under no circumstances should this compound or its waste be disposed of down the drain or in regular solid waste.[3] All waste must be treated as hazardous.
-
Waste Segregation :
-
Solid Waste : Collect any solid this compound waste in a clearly labeled, sealable, and compatible container.[3]
-
Liquid Waste : If in a solution, collect it in a dedicated, leak-proof, and sealable container that is compatible with the solvent used.[3]
-
Contaminated Labware : Disposable items such as gloves, pipette tips, and weighing paper that are contaminated should be collected in a separate, sealed bag or container.[3]
-
-
Labeling : All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name: "this compound". For liquid waste, list all components of the solution with their approximate percentages.[3]
-
Storage : Store collected hazardous waste in a designated and properly managed Satellite Accumulation Area (SAA) while awaiting pickup. Secondary containment is highly recommended to contain potential leaks.[3]
-
Pickup and Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[3] Provide them with a full inventory of the collected waste. Disposal must be in compliance with all federal, state, and local environmental control regulations.[6]
Emergency Procedures and First Aid
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Visualized Workflows
To further clarify the operational procedures, the following diagrams illustrate the key decision-making and action steps for handling and disposing of this compound.
Caption: Workflow for handling this compound.
Caption: Disposal workflow for this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
